Adenosine amine congener
描述
属性
分子式 |
C29H34N8O5 |
|---|---|
分子量 |
574.6 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C29H34N8O5/c1-2-21-25(40)26(41)29(42-21)37-16-34-24-27(32-15-33-28(24)37)36-20-9-5-18(6-10-20)14-23(39)35-19-7-3-17(4-8-19)13-22(38)31-12-11-30/h3-10,15-16,21,25-26,29,40-41H,2,11-14,30H2,1H3,(H,31,38)(H,35,39)(H,32,33,36)/t21-,25-,26-,29-/m1/s1 |
InChI 键 |
CVVBUSUGXRSMSK-MGAWLJPUSA-N |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and chemical properties of Adenosine amine congener
An In-depth Technical Guide to Adenosine (B11128) Amine Congener (ADAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Amine Congener (ADAC), with the chemical name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a potent and highly selective agonist for the A₁ adenosine receptor.[1][] As a G protein-coupled receptor (GPCR) ligand, ADAC has demonstrated significant neuroprotective and otoprotective effects in preclinical models, making it a valuable tool for research and a potential candidate for therapeutic development.[3][4] Its mechanism of action is primarily linked to the activation of presynaptic A₁ receptors, which inhibits the release of excitatory neurotransmitters.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to ADAC, intended to equip researchers with the technical information required for its study and application.
Chemical and Physical Properties
ADAC is a white, solid, water-soluble compound.[] Its stability in plasma is high, with a short half-life of approximately 5 minutes after intravenous injection in rats, suggesting rapid tissue distribution. Due to its photosensitive nature, it should be protected from light during storage.[5]
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its parent molecule, Adenosine.
| Property | This compound (ADAC) | Adenosine (Parent Compound) | Reference(s) |
| IUPAC Name | N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [6][7] |
| Synonyms | ADAC | Ado, Adenocard, Adenosin | [6][8] |
| CAS Number | 96760-69-9 | 58-61-7 | [1][5][8] |
| Molecular Formula | C₂₈H₃₂N₈O₆ | C₁₀H₁₃N₅O₄ | [1][8][9] |
| Molecular Weight | 576.6 g/mol | 267.24 g/mol | [1][7][9] |
| Appearance | White Solid | White Crystalline Powder | [5][8] |
| Melting Point | Data not available | 234-236 °C | [7][8] |
| Solubility | Soluble in DMSO; Soluble in 0.1 M acetic acid (12 mM) | Soluble in hot water, DMSO; Practically insoluble in ethanol | [1][5][8] |
| Storage Conditions | -20°C, Protect from light | 2-8°C | [1][5][8] |
| Receptor Binding Affinity (Kᵢ, rat) | A₁: 0.85 nMA₂ₐ: 210 nMA₃: 281 nM | Data not applicable | [1] |
Synthesis of this compound (ADAC)
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-part process: 1) synthesis of the complex amine side chain, and 2) coupling of the side chain to the 6-chloropurine (B14466) riboside core.
Caption: Proposed multi-step synthesis of ADAC.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the N⁶-Side Chain Amine This multi-step process would involve standard peptide coupling and reduction reactions.
-
Amide Coupling: React 4-nitrophenylacetic acid with N-(tert-butoxycarbonyl)ethylenediamine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent (e.g., DMF) to form the first amide bond.
-
Nitro Reduction: Reduce the nitro group of the resulting intermediate to an aniline using a standard method, such as catalytic hydrogenation (H₂ gas over Palladium on carbon).
-
Second Amide Coupling: Couple the newly formed aniline with a second molecule of 4-nitrophenylacetic acid under similar conditions as Step 1.
-
Final Reduction and Deprotection: Reduce the second nitro group. Subsequently, deprotect the Boc-protected amine using an acid like trifluoroacetic acid (TFA) to yield the final, complex diamine side chain. Purify the product via column chromatography.
Step 2: Coupling to 6-Chloropurine Riboside
-
Reaction Setup: Dissolve 6-chloropurine riboside (1 equivalent) and the synthesized amine side chain (approx. 1.2 equivalents) in a high-boiling point solvent such as n-butanol or 2-ethoxyethanol.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~3 equivalents), to scavenge the HCl produced during the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product. Purification is typically achieved by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure this compound (ADAC).
Mechanism of Action & Signaling Pathway
ADAC exerts its effects by selectively binding to and activating the A₁ adenosine receptor, a member of the G protein-coupled receptor family.[1] The A₁ receptor is canonically coupled to inhibitory G proteins (Gαi/o).[11]
Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.[12] This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.[11][13] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity (e.g., activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels), leading to hyperpolarization and reduced neuronal excitability.[4] This cascade ultimately results in the inhibition of neurotransmitter release, which is the basis for ADAC's neuroprotective effects.[3][4]
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 4. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
An In-depth Technical Guide on the Discovery and Development of Functionalized Adenosine Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of functionalized adenosine (B11128) congeners, synthetic analogs of the endogenous nucleoside adenosine. These molecules are crucial tools for studying purinergic signaling and hold significant promise as therapeutic agents for a variety of diseases. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their characterization, with a focus on their interaction with the four adenosine receptor subtypes: A1, A2A, A2B, and A3.
Introduction to Adenosine Receptors and their Signaling
Adenosine is a ubiquitous signaling molecule that exerts its effects by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for drug discovery.[3] The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[4][5] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C pathway.[4]
The development of potent and selective ligands for these receptors has been a major focus of medicinal chemistry.[3] However, challenges such as species differences in ligand affinity and the ubiquitous nature of the receptors, which can lead to side effects, have made clinical translation difficult.[3]
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIH researchers show how adenosine receptor is ‘switched on,’ shed light on drug interaction | Drug Discovery News [drugdiscoverynews.com]
- 3. A2A adenosine receptor and its modulators: overview on a druggable GPCR and on structure-activity relationship analysis and binding requirements of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adenosine Amine Congener (ADAC) for Neuroprotection: A Technical Guide for Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adenosine (B11128) Amine Congener (ADAC), a selective adenosine A1 receptor agonist, and its application in preclinical neuroprotection research models. This document details the underlying mechanisms of action, experimental protocols for widely used in vivo models of neurodegenerative diseases, and quantitative data on the neuroprotective efficacy of ADAC.
Introduction: The Promise of ADAC in Neuroprotection
Adenosine is a critical neuromodulator in the central nervous system, primarily exerting its effects through the inhibitory A1 and excitatory A2A receptors.[1] Activation of the adenosine A1 receptor (A1R) is a well-established pathway for neuroprotection, largely attributed to its ability to reduce the release of excitatory neurotransmitters like glutamate (B1630785) and hyperpolarize neurons, thus preventing excitotoxicity.[2] Adenosine Amine Congener (ADAC) is a potent and selective A1R agonist that has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including Huntington's disease and cerebral ischemia.[3][4] A key advantage of ADAC is its favorable side-effect profile compared to other A1R agonists, making it a promising candidate for further investigation.[3]
This guide will focus on two primary animal models used to evaluate the neuroprotective properties of ADAC: the 3-nitropropionic acid (3-NP) model of Huntington's disease and the bilateral carotid artery occlusion model of global cerebral ischemia.
Mechanism of Action: ADAC and the Adenosine A1 Receptor Signaling Pathway
ADAC exerts its neuroprotective effects by binding to and activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1R triggers a cascade of intracellular signaling events that ultimately lead to reduced neuronal excitability and increased cell survival.
The primary signaling pathway involves the coupling of the A1R to an inhibitory G-protein (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key enzyme involved in numerous cellular processes, including the phosphorylation of ion channels and transcription factors.
Furthermore, A1R activation has been shown to modulate other critical signaling pathways, including the MEK/ERK and Akt pathways, which are crucial for cell survival and proliferation.[1] The culmination of these signaling events is a reduction in neuronal firing, decreased release of glutamate, and the activation of pro-survival pathways, all of which contribute to the neuroprotective effects of ADAC.
Experimental Protocols for Neuroprotection Research Models
The following sections provide detailed methodologies for two key in vivo models used to assess the neuroprotective efficacy of ADAC.
3-Nitropropionic Acid (3-NP) Model of Huntington's Disease in Rats
The systemic administration of 3-nitropropionic acid (3-NP), a mitochondrial toxin, induces selective striatal degeneration that mimics the neuropathological and behavioral hallmarks of Huntington's disease.[6][7]
Experimental Workflow:
Detailed Methodology:
-
Animal Subjects: Male Wistar rats (250-300 g) are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and a 12-hour light/dark cycle for at least one week before the experiment for acclimatization.
-
Baseline Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance, rats are placed on a rotating rod with accelerating speed. The latency to fall is recorded.
-
Elevated Plus Maze: To evaluate anxiety-like behavior, rats are placed in the center of a plus-shaped maze with two open and two closed arms. The time spent in the open arms is measured.
-
-
3-NP Administration: 3-Nitropropionic acid is dissolved in sterile saline and administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight once daily for 14 consecutive days.[8]
-
ADAC Treatment: this compound is dissolved in a suitable vehicle (e.g., saline) and administered i.p. at the desired dose (e.g., 100 µg/kg). Treatment can be initiated concurrently with 3-NP administration or after the induction of the pathology, depending on the study design (prophylactic vs. therapeutic).
-
Post-treatment Behavioral Assessment: Behavioral tests are repeated at specified time points after the initiation of treatment to assess functional recovery.
-
Histological Analysis:
-
At the end of the experiment, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal brain sections (e.g., 30 µm thick) are cut using a cryostat.
-
Sections are stained with a neuronal marker (e.g., NeuN) or a dye that identifies degenerating neurons (e.g., Fluoro-Jade).
-
The volume of the striatal lesion is quantified using stereological methods and image analysis software.
-
Bilateral Carotid Artery Occlusion Model of Global Cerebral Ischemia in Gerbils
The Mongolian gerbil is a commonly used model for studying global cerebral ischemia due to its incomplete circle of Willis, which leads to consistent ischemic brain injury following carotid artery occlusion.[9]
Experimental Workflow:
Detailed Methodology:
-
Animal Subjects: Adult Mongolian gerbils (60-80 g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane) to maintain a surgical plane of anesthesia.
-
Surgical Procedure:
-
A ventral midline incision is made in the neck to expose the common carotid arteries.
-
The arteries are carefully separated from the surrounding tissues and vagus nerves.
-
Aneurysm clips or sutures are used to occlude both common carotid arteries simultaneously.
-
-
Ischemia Induction: The occlusion is maintained for a predetermined period, typically 5 to 10 minutes, to induce global cerebral ischemia.[4]
-
Reperfusion: The clips or sutures are removed to allow for the reperfusion of blood to the brain.
-
ADAC Administration: ADAC can be administered before (pre-treatment) or after (post-treatment) the ischemic insult to evaluate its neuroprotective potential.
-
Neurological Assessment: Neurological deficits are assessed at various time points after reperfusion using a standardized scoring system that evaluates posture, motor activity, and reflexes.
-
Histopathological Examination:
-
After a designated survival period (e.g., 7 days), animals are euthanized, and their brains are processed for histological analysis as described in the 3-NP model.
-
Neuronal survival, particularly in vulnerable regions like the CA1 sector of the hippocampus, is quantified to assess the extent of neuroprotection.
-
Quantitative Data on ADAC Efficacy
The neuroprotective effects of ADAC have been quantified in various studies. The following tables summarize key findings from preclinical research.
Table 1: Effect of ADAC on Striatal Lesion Volume in the 3-NP Rat Model
| Treatment Group | Dose of ADAC | Reduction in Striatal Lesion Volume (%) | Reference |
| Acute Treatment | 100 µg/kg | ~40% | [3] |
| Chronic Treatment | 100 µg/kg | Not significant | [3] |
Table 2: Effect of ADAC on Neuronal Survival in the Gerbil Ischemia Model
| Treatment Timing | Dose of ADAC | Outcome Measure | Improvement | Reference |
| Pre-ischemia | 75-200 µg/kg | Reduction in post-ischemic mortality and morbidity | Statistically significant | Not specified in snippets |
| Post-ischemia | 100 µg/kg | Neuronal preservation | Effective | Not specified in snippets |
Conclusion
This compound (ADAC) has consistently demonstrated robust neuroprotective effects in preclinical models of Huntington's disease and cerebral ischemia. Its selective activation of the adenosine A1 receptor triggers a cascade of signaling events that mitigate excitotoxicity and promote neuronal survival. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of ADAC and other A1R agonists in the context of neurodegenerative diseases. Further research is warranted to optimize dosing strategies and explore the full therapeutic window of this promising neuroprotective agent.
References
- 1. Activation of adenosine A1 receptor-induced neural stem cell proliferation via MEK/ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Adenosine A1 Receptor Agonist this compound Exerts a Neuroprotective Effect against the Development of Striatal Lesions and Motor Impairments in the 3-Nitropropionic Acid Model of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical investigation of ischemic and postischemic damage after bilateral carotid occlusion in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice [frontiersin.org]
- 6. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
The Role of Adenosine Amine Congener (ADAC) in Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. Adenosine (B11128), an endogenous neuromodulator, plays a crucial neuroprotective role in the ischemic brain, primarily through the activation of adenosine A1 receptors (A1Rs). Adenosine Amine Congener (ADAC) is a potent and selective A1R agonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1] This technical guide provides an in-depth overview of the role of ADAC in cerebral ischemia studies, focusing on its mechanism of action, experimental applications, and the signaling pathways involved in its neuroprotective effects.
Quantitative Data on the Neuroprotective Effects of ADAC
The neuroprotective efficacy of ADAC has been quantified in various preclinical studies. The following tables summarize the key findings on its dose-dependent effects on survival, neuronal preservation, and other relevant outcomes in models of cerebral ischemia.
Table 1: Dose-Dependent Effect of Acute ADAC Administration on Survival Rate Following Cerebral Ischemia in Gerbils
| ADAC Dose (µg/kg, i.p.) | Administration Timing | Ischemia Model | Survival Rate (14 days post-ischemia) | Reference |
| 25 | 15 min prior to ischemia | 10 min bilateral carotid occlusion | 30% | [1] |
| 50 | 15 min prior to ischemia | 10 min bilateral carotid occlusion | 60% | [1] |
| 75 | 15 min prior to ischemia | 10 min bilateral carotid occlusion | 80% | [1] |
| 200 | 15 min prior to ischemia | 10 min bilateral carotid occlusion | 80% | [1] |
| Vehicle Control | 15 min prior to ischemia | 10 min bilateral carotid occlusion | 40% | [1] |
*P < 0.05 compared to control[1]
Table 2: Dose-Dependent Effect of Chronic ADAC Administration on Neuronal Preservation in the Hippocampal CA1 Region of Gerbils
| ADAC Dose (µg/kg/day, i.p.) | Treatment Duration | Ischemia Model | Intact Neurons in CA1 (%) | Reference |
| 10 | 60 days | 10 min bilateral carotid occlusion | ~65% | [2] |
| 20 | 60 days | 10 min bilateral carotid occlusion | ~75% | [2] |
| 25 | 60 days | 10 min bilateral carotid occlusion | ~85% | [2] |
| 50 | 60 days | 10 min bilateral carotid occlusion | ~90% | [2] |
| 75 | 60 days | 10 min bilateral carotid occlusion | ~90% | [2] |
| 100 | 60 days | 10 min bilateral carotid occlusion | ~88% | [2] |
| 150 | 60 days | 10 min bilateral carotid occlusion | ~70% | [2] |
| 200 | 60 days | 10 min bilateral carotid occlusion | ~60% | [2] |
| Vehicle Control | 60 days | 10 min bilateral carotid occlusion | ~50% | [2] |
*P < 0.05 compared to control[2]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the investigation of neuroprotective agents like ADAC. Below are methodologies for inducing cerebral ischemia and administering the compound in rodent models.
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This model is widely used to mimic focal ischemic stroke in humans.
Materials:
-
Male C57BL/6 mice (8-12 weeks old, 25-30 g)
-
Isoflurane (B1672236) anesthesia system
-
Heating pad with rectal probe for temperature monitoring
-
Dissecting microscope
-
Micro-surgical instruments (forceps, scissors)
-
6-0 silk suture
-
Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip
-
ADAC solution (dissolved in appropriate vehicle, e.g., saline)
-
Syringes and needles for administration (e.g., intraperitoneal)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.[3]
-
Surgical Exposure: Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]
-
Vessel Ligation: Ligate the distal end of the ECA with a 6-0 silk suture. Place a temporary ligature around the CCA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in regional cerebral blood flow, which can be monitored using laser Doppler flowmetry.[3]
-
Ischemia and ADAC Administration: Maintain the occlusion for the desired duration (e.g., 60 or 90 minutes). ADAC or vehicle can be administered at various time points relative to the ischemic insult (e.g., 30 minutes after MCAO onset) via the desired route (e.g., intraperitoneal injection).[3]
-
Reperfusion: After the ischemic period, gently withdraw the monofilament to allow for reperfusion. Tightly ligate the ECA stump.
-
Closure and Recovery: Suture the neck incision and allow the mouse to recover in a warm cage.
Protocol 2: Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils
This model induces global cerebral ischemia.
Materials:
-
Male Mongolian gerbils (60-80 g)
-
Anesthesia (e.g., halothane (B1672932) or isoflurane)
-
Heating pad
-
Dissecting microscope
-
Micro-surgical instruments
-
Aneurysm clips or sutures
-
ADAC solution
-
Syringes and needles
Procedure:
-
Anesthesia and Preparation: Anesthetize the gerbil and maintain its body temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Exposure: Make a ventral midline cervical incision and expose both common carotid arteries, carefully separating them from the vagus nerves.[4]
-
Occlusion: Simultaneously clamp both common carotid arteries using aneurysm clips or ligate them with sutures for the desired duration (e.g., 10 minutes) to induce global cerebral ischemia.[1][4]
-
ADAC Administration: ADAC or vehicle can be administered before (e.g., 15 minutes prior) or after the ischemic insult.[1]
-
Reperfusion: Remove the clips or sutures to allow reperfusion.
-
Closure and Recovery: Suture the incision and monitor the animal during recovery.
Signaling Pathways and Mechanisms of Action
ADAC exerts its neuroprotective effects through the activation of adenosine A1 receptors, which are G-protein coupled receptors. The downstream signaling cascade involves multiple pathways that collectively contribute to neuronal survival in the face of ischemic stress.
Adenosine A1 Receptor Signaling in Neuroprotection
Caption: Adenosine A1 Receptor signaling cascade initiated by ADAC.
Activation of the A1R by ADAC leads to the dissociation of the inhibitory G-protein (Gi). The α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ-subunits of Gi can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] This hyperpolarization makes it more difficult for the neuron to fire an action potential. Additionally, Gi protein activation inhibits voltage-gated calcium channels, reducing calcium influx.[5] The combination of these effects, particularly the reduction in presynaptic calcium influx, leads to a decrease in the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxicity in cerebral ischemia.[6]
Experimental Workflow for ADAC Evaluation in a Murine Stroke Model
Caption: A typical experimental workflow for evaluating ADAC.
Conclusion
This compound (ADAC) has demonstrated significant, dose-dependent neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the potent and selective activation of adenosine A1 receptors, leads to a cascade of cellular events that mitigate the deleterious effects of ischemic injury. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research into ADAC and other A1R agonists as potential therapeutic agents for stroke. The robust preclinical data warrants further investigation to translate these promising findings into clinical applications for the treatment of cerebral ischemia.
References
- 1. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beenhakkerlab.s3.amazonaws.com [beenhakkerlab.s3.amazonaws.com]
- 3. svn.bmj.com [svn.bmj.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of Adenosine A1 Receptor in Ischemic Stroke: Neuroprotection by Tetrahydroxy Stilbene Glycoside as an Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Adenosine Amine Congener: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
Abstract
Adenosine (B11128) amine congener (AAC), a potent and selective agonist for the A1 adenosine receptor, has emerged as a promising therapeutic candidate for a range of ischemic and neurodegenerative conditions. This technical guide provides a comprehensive overview of the core pharmacology of AAC, including its receptor binding affinity, signaling pathways, and demonstrated therapeutic effects in preclinical models of neuroprotection and otoprotection. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. This document aims to serve as a valuable resource for scientists and drug development professionals investigating the therapeutic utility of A1 adenosine receptor agonists.
Introduction
Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular therapeutic interest due to its widespread distribution in the central nervous system and its inhibitory role in neurotransmission. Activation of A1ARs has been shown to be neuroprotective in various models of neuronal injury.
Adenosine amine congener (ADAC) is a synthetic analog of adenosine designed to exhibit high affinity and selectivity for the A1AR. Its unique chemical structure confers favorable pharmacological properties, including enhanced stability and reduced cardiovascular side effects compared to other A1AR agonists. Preclinical studies have demonstrated the significant therapeutic potential of AAC in mitigating cellular damage in models of cerebral ischemia and noise-induced hearing loss.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of the A1 adenosine receptor, a member of the Gi/o protein-coupled receptor family. The binding of AAC to the A1AR initiates a cascade of intracellular signaling events that collectively contribute to its cytoprotective actions.
A1 Adenosine Receptor Signaling Pathway
Upon agonist binding, the A1AR undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream effector proteins.
Simultaneously, the Gβγ subunits released from the activated G protein can directly modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes neurons less excitable and reduces neurotransmitter release. Furthermore, the Gβγ subunits can inhibit the opening of voltage-gated calcium channels (VGCCs), thereby reducing calcium influx, a critical event in excitotoxicity and apoptotic cell death pathways.
Figure 1: A1 Adenosine Receptor Signaling Pathway
Quantitative Data on Receptor Binding and Functional Potency
The therapeutic efficacy and safety profile of this compound are intrinsically linked to its high affinity and selectivity for the A1 adenosine receptor. The following tables summarize the available quantitative data on the binding affinity (Ki) of AAC at rat adenosine receptor subtypes.
Table 1: this compound (AAC) Receptor Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) | Species | Reference |
| A1 | 0.85 | Rat | [1] |
| A2A | 210 | Rat | [1] |
| A2B | Data not available | - | - |
| A3 | 281 | Rat | [1] |
Data presented in Table 1 demonstrates the high selectivity of AAC for the A1 adenosine receptor over the A2A and A3 subtypes in rats.
Table 2: this compound (AAC) Functional Potency (EC50/IC50)
| Receptor Subtype | Assay Type | EC50/IC50 (nM) | Species | Reference |
| A1 | cAMP Assay | Data not available | - | - |
| A2A | cAMP Assay | Data not available | - | - |
| A2B | cAMP Assay | Data not available | - | - |
| A3 | cAMP Assay | Data not available | - | - |
Further research is required to fully characterize the functional potency of AAC at all four adenosine receptor subtypes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
In Vitro Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound, such as AAC, to adenosine receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of AAC for A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the desired human or rat adenosine receptor subtype.
-
Radioligand specific for each receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A, [¹²⁵I]-AB-MECA for A3).
-
Non-labeled competing ligand for non-specific binding determination (e.g., NECA).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).
-
Adenosine deaminase (to remove endogenous adenosine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Adenosine deaminase (final concentration ~1-2 U/mL).
-
Increasing concentrations of AAC.
-
Radioligand at a concentration near its Kd.
-
For non-specific binding wells, add a high concentration of a non-labeled competing ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of AAC (the concentration that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Radioligand Binding Assay Workflow
In Vitro cAMP Functional Assay
This protocol describes a general method to assess the functional activity of AAC as an A1AR agonist by measuring its effect on intracellular cAMP levels.
Objective: To determine the functional potency (EC50 or IC50) of AAC at the A1 adenosine receptor.
Materials:
-
Cells stably expressing the A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the A1AR-expressing cells to an appropriate confluency in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of AAC in a suitable assay buffer.
-
Assay:
-
For Gi-coupled receptors like A1AR, the assay measures the inhibition of forskolin-stimulated cAMP production.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Add increasing concentrations of AAC to the cells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the AAC concentration. Determine the IC50 value (the concentration of AAC that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
References
Unveiling the Pharmacological Profile of Adenosine Amine Congener (ADAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (ADAC) is a synthetic N⁶-substituted adenosine analog that has garnered significant interest within the scientific community for its potent and selective agonist activity at the adenosine A₁ receptor. This technical guide provides a comprehensive overview of the pharmacological profile of ADAC, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.
Core Pharmacological Profile
ADAC is primarily characterized by its high affinity and selectivity for the adenosine A₁ receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, cardiovascular function, and inflammation.
Receptor Binding Affinity
ADAC exhibits a distinct binding profile, with a marked preference for the adenosine A₁ receptor over other adenosine receptor subtypes. The affinity of ADAC for rat adenosine receptors has been quantified through radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) |
| Adenosine A₁ | 0.85[1] |
| Adenosine A₂ₐ | 210[1] |
| Adenosine A₃ | 281[1] |
| Table 1: Binding affinities (Kᵢ values) of Adenosine Amine Congener (ADAC) for rat adenosine receptors. |
Functional Activity
Signaling Pathways
The activation of the adenosine A₁ receptor by ADAC triggers intracellular signaling cascades primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A₁ receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Protocols
This section details the methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of ADAC.
Radioligand Binding Assay for Adenosine A₁ Receptor Affinity
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound for the adenosine A₁ receptor.
References
Methodological & Application
Application Notes: Adenosine A1 Receptor Binding Assay Protocol
Introduction
The Adenosine (B11128) A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. As a therapeutic target, the development of selective A1R ligands is of significant interest. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the human adenosine A1 receptor. This assay is a fundamental tool in drug discovery for screening and characterizing potential A1R modulators.
The principle of this assay is based on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the A1 receptor. The extent to which the test compound displaces the radioligand is a measure of its binding affinity, which is typically expressed as the inhibition constant (Ki).
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog # | Storage Temperature |
| Human Adenosine A1 Receptor Membranes | Revvity (PerkinElmer) | ES-010-M | -80°C |
| [³H]-DPCPX (Radioligand) | Revvity (PerkinElmer) | NET974 | -20°C (in the dark) |
| DPCPX (Unlabeled Ligand for NSB) | Tocris | 0439 | Room Temperature |
| Adenosine Deaminase (ADA) | Sigma-Aldrich | 10102105001 | 4°C |
| Tris-HCl | Thermo Fisher Scientific | 15568025 | Room Temperature |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Polyethylenimine (PEI) | Sigma-Aldrich | P3143 | Room Temperature |
| 96-well Glass Fiber Filter Plates | Millipore | MSFBN6B50 | Room Temperature |
| Scintillation Fluid | PerkinElmer | 6013329 | Room Temperature |
| Test Compounds | N/A | N/A | As per compound stability |
Experimental Protocols
Preparation of Buffers and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Adenosine Deaminase (ADA) Solution: Prepare a stock solution of ADA in glycerol/water. On the day of the experiment, dilute to a working concentration of 2 units/mL in Assay Buffer. This is crucial to remove any endogenous adenosine that could interfere with the assay.
-
Radioligand Stock Solution: Prepare a stock solution of [³H]-DPCPX in ethanol. For the assay, dilute to a working concentration of approximately 1.0 nM in Assay Buffer containing 0.1% BSA. The final concentration in the assay will be 0.5 nM.[1]
-
Non-Specific Binding (NSB) Control: Prepare a 10 µM solution of unlabeled DPCPX in Assay Buffer. This high concentration will saturate the receptors, allowing for the determination of non-specific binding.[1]
-
Test Compound Dilutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Further dilute these in Assay Buffer to achieve the final desired concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 1% to avoid interference with the assay.
Membrane Preparation
-
Rapidly thaw the frozen human adenosine A1 receptor membranes in a 37°C water bath.
-
Immediately place the thawed membranes on ice.
-
Homogenize the membranes in ice-cold Assay Buffer using a Dounce homogenizer or by gentle vortexing.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Dilute the membrane preparation with Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well). The optimal concentration should be determined empirically for each batch of membranes.
Assay Procedure
-
Pre-treat the 96-well glass fiber filter plates with 0.5% polyethylenimine (PEI) for at least 30 minutes at room temperature to reduce non-specific binding of the radioligand to the filter.
-
In a 96-well assay plate, add the following components in the specified order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of the 10 µM unlabeled DPCPX solution (for non-specific binding) or 25 µL of the test compound dilution.
-
50 µL of the diluted membrane preparation.
-
25 µL of the diluted [³H]-DPCPX radioligand.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[1][2]
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[2]
-
Dry the filter plate under a heat lamp or in a low-temperature oven.
-
Add 50 µL of scintillation fluid to each well.
-
Seal the plate and allow it to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each well using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine the IC₅₀:
-
Fit the competition curve using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Ki:
-
The Ki value, which represents the binding affinity of the test compound, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[3] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd value should be determined independently through a saturation binding experiment.
-
-
Data Presentation
Table 1: Representative Data from a Competitive Binding Experiment
| Compound Conc. (nM) | CPM (Mean) | Specific Binding (CPM) | % Specific Binding |
| Total Binding | 8500 | 8000 | 100% |
| NSB (10 µM DPCPX) | 500 | 0 | 0% |
| 0.1 | 8300 | 7800 | 97.5% |
| 1 | 7500 | 7000 | 87.5% |
| 10 | 4500 | 4000 | 50.0% |
| 100 | 1500 | 1000 | 12.5% |
| 1000 | 600 | 100 | 1.25% |
Table 2: Calculated Parameters for a Test Compound
| Parameter | Value |
| IC₅₀ | 10 nM |
| [L] ([³H]-DPCPX) | 0.5 nM |
| Kd of [³H]-DPCPX | 1.0 nM |
| Ki | 6.67 nM |
Mandatory Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: A1 Receptor Binding Assay Workflow.
References
Application Notes and Protocols: Dissolving Adenosine Amine Congener for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the A1 adenosine receptor.[1][2][3] Its high affinity and selectivity make it a valuable tool for in vitro studies investigating the role of the A1 adenosine receptor in various physiological and pathological processes, including neuroprotection and cardioprotection.[1][4] Proper dissolution and handling of ADAC are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of ADAC for use in in vitro studies, along with solubility data and information on its mechanism of action.
Data Presentation
Solubility and Storage of Adenosine Amine Congener
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂N₈O₆ | [1] |
| Molecular Weight | 576.6 g/mol | [1][5] |
| Appearance | Solid | [1][3] |
| Purity | ≥98% | [1][3] |
| Solubility in DMSO | ≥ 10 mg/mL | [6] |
| 31.25 mg/mL (54.20 mM) (requires sonication) | [5] | |
| Storage of Solid | -20°C | [1][3] |
| Stability of Solid | ≥ 4 years | [1] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [2][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of ADAC in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (ADAC) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of ADAC:
-
Molecular Weight (MW) of ADAC = 576.6 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 576.6 g/mol = 0.005766 g = 5.77 mg
-
Therefore, weigh out 5.77 mg of ADAC powder.
-
-
Dissolution in DMSO:
-
Aseptically add the weighed ADAC powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous/high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
-
Sonication (if necessary):
-
If the ADAC does not fully dissolve with vortexing, place the tube in a water bath sonicator.
-
Sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.[5] Intermittent vortexing during sonication can facilitate dissolution.
-
-
Sterilization (Optional but Recommended):
-
To ensure sterility for cell culture experiments, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][6]
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2][5]
-
Dilution of ADAC Stock Solution for In Vitro Assays
It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.
Procedure:
-
Thaw a single aliquot of the 10 mM ADAC stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration of ADAC for your experiment.
-
Example Dilution for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Adenosine A1 Receptor Agonist this compound Exerts a Neuroprotective Effect against the Development of Striatal Lesions and Motor Impairments in the 3-Nitropropionic Acid Model of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for In Vivo Experimental Design Using Adenosine Amine Congener (ADAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor.[1] In preclinical research, ADAC has demonstrated significant neuroprotective effects in various in vivo models of neurological disorders, particularly cerebral ischemia.[2][3] Its ability to mitigate neuronal damage without the severe cardiovascular side effects associated with other A1 receptor agonists makes it a promising candidate for therapeutic development.[2][3] These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of ADAC, complete with detailed protocols and data presentation guidelines.
Core Concepts: Mechanism of Action
ADAC exerts its effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by ADAC binding to the A1 receptor is predominantly inhibitory, leading to a reduction in neuronal excitability and metabolic activity, which is crucial for its neuroprotective effects.
Adenosine A1 Receptor Signaling Pathway
The activation of the adenosine A1 receptor by an agonist like ADAC triggers the binding of inhibitory G-proteins (Gi/Go).[4] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.[3][5] The overall effect is a reduction in neurotransmitter release and hyperpolarization of the neuronal membrane, contributing to neuroprotection.
Data Presentation: Quantitative Summary of In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies evaluating the neuroprotective effects of ADAC in a gerbil model of cerebral ischemia.
Table 1: Effect of ADAC on Neuronal Survival Following Cerebral Ischemia
| Treatment Group | Ischemia Duration | Time of Administration | Neuronal Survival (%) | Reference |
| Control (Vehicle) | 5 min | Post-ischemia | ~50% | [2] |
| ADAC (100 µg/kg) | 5 min | 6 or 12 h post-ischemia | ~85% | [2] |
| Control (Vehicle) | 10 min | Post-ischemia | Varies | [3] |
| ADAC (25-100 µg/kg) | 10 min | Chronic (daily for 60 days) | Statistically significant protection | [3] |
| ADAC (75-200 µg/kg) | 10 min | Acute (15 min prior) | Statistically significant protection | [3] |
Table 2: Behavioral Outcomes in the Morris Water Maze Following Ischemia
| Treatment Group | Ischemia Duration | Time of Administration | Spatial Memory & Learning | Reference |
| Control (Vehicle) | 10 min | Post-ischemia | Impaired | [2] |
| ADAC (100 µg/kg) | 10 min | 6 h post-ischemia | Full preservation | [2] |
| ADAC (100 µg/kg) | 10 min | 12 h post-ischemia | Indistinguishable from control | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the neuroprotective effects of ADAC.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating ADAC in a model of cerebral ischemia.
Protocol 1: Induction of Cerebral Ischemia (Bilateral Carotid Artery Occlusion in Gerbils)
This protocol describes the induction of transient global cerebral ischemia in Mongolian gerbils.
Materials:
-
Mongolian gerbils (45-55 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the gerbil using an appropriate anesthetic.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the bilateral common carotid arteries.
-
Carefully separate the arteries from the surrounding tissues and vagus nerves.
-
Occlude both carotid arteries simultaneously using non-traumatic vessel clips for a predetermined duration (e.g., 5-10 minutes) to induce ischemia.
-
After the occlusion period, remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover in a warm cage.
-
Monitor the animal closely during the recovery period.
Protocol 2: ADAC Administration
ADAC can be administered through various routes, with intraperitoneal (i.p.) injection being common in rodent studies.
Materials:
-
ADAC (powder form)
-
Vehicle (e.g., saline, or a mixture of Alkamuls EL-620 and saline[3])
-
Syringes and needles
Procedure for Acute Administration:
-
Prepare the ADAC solution in the chosen vehicle to the desired concentration (e.g., 25-200 µg/kg).[3]
-
Administer the solution via i.p. injection at a specific time point relative to the ischemic event (e.g., 15 minutes prior or 30 minutes to 6 hours post-ischemia).[2][3]
Procedure for Chronic Administration:
-
Prepare the ADAC solution as described above.
-
Administer the solution via i.p. injection daily for the specified duration (e.g., 60 days).[3]
Protocol 3: Behavioral Assessment (Morris Water Maze)
The Morris Water Maze is used to assess spatial learning and memory.
Materials:
-
Circular water tank (90-100 cm diameter)
-
Escape platform (submerged 1 cm below the water surface)
-
Non-toxic white paint to make the water opaque
-
Video tracking system
-
Visual cues placed around the room
Procedure:
-
Acclimatization: Allow the animals to swim freely in the maze for 60 seconds without the platform on the day before testing.
-
Training Trials:
-
Place the submerged platform in a fixed quadrant of the tank.
-
Gently place the animal into the water facing the tank wall at one of four starting positions.
-
Allow the animal to swim and find the platform for a maximum of 60 seconds.
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days, varying the starting position for each trial.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the tank.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located. This is a measure of spatial memory retention.
-
Protocol 4: Histological Analysis of Neuronal Damage
This protocol is for the assessment of neuronal cell death in the hippocampus following ischemia.
Materials:
-
Perfusion solutions (saline with heparin, 4% paraformaldehyde in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Fluoro-Jade C or Toluidine Blue)
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
At a predetermined time point after ischemia (e.g., 7 days), deeply anesthetize the animal.
-
Perform transcardial perfusion first with saline containing heparin, followed by 4% paraformaldehyde.
-
Carefully remove the brain and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution before sectioning.
-
-
Sectioning:
-
Cut coronal sections (e.g., 20 µm thick) through the hippocampus using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Staining:
-
Stain the sections with a marker for neuronal death, such as Fluoro-Jade C (for degenerating neurons) or Toluidine Blue (for Nissl substance).
-
-
Imaging and Analysis:
-
Capture images of the stained sections, particularly the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.
-
Quantify the number of surviving or damaged neurons in a defined area of interest.
-
Perform cell counts blindly to avoid bias.
-
Conclusion
The in vivo evaluation of Adenosine Amine Congener (ADAC) in models of cerebral ischemia provides a robust framework for assessing its neuroprotective potential. By following the detailed protocols for ischemia induction, drug administration, behavioral testing, and histological analysis, researchers can generate reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams, along with the structured data tables, serve as valuable tools for planning and executing comprehensive preclinical studies. These application notes are intended to facilitate the investigation of ADAC and other adenosine A1 receptor agonists in the pursuit of novel therapeutics for neurological disorders.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gerbil model of cerebral ischemia suitable for drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Adenosine Amine Congener Administration in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adenosine (B11128) Amine Congener (ADAC) and other adenosine receptor agonists in preclinical animal models of ischemic stroke. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of these compounds.
Introduction to Adenosine Receptor Agonists in Stroke
Extracellular adenosine levels rise during cerebral ischemia and act as an endogenous neuroprotectant, primarily through the activation of adenosine A1 receptors (A1R).[1][2] A1R activation mitigates ischemic brain injury by controlling calcium influx, reducing the release of excitatory neurotransmitters like glutamate, modulating membrane potential, and regulating metabolism.[1][2][3] Consequently, A1R agonists are a promising therapeutic avenue for ischemic stroke.[3] Research has also explored the neuroprotective roles of A3 receptor agonists, suggesting a complex interplay of adenosine receptor subtypes in stroke pathophysiology.[4]
Animal Models of Ischemic Stroke
The most prevalent animal model for preclinical stroke research is the transient middle cerebral artery occlusion (tMCAO) model in rodents (rats and mice).[5][6][7][8] This model effectively simulates the early reperfusion scenario seen in human clinical practice.[7]
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model involves the temporary blockage of the middle cerebral artery (MCA), a major blood vessel supplying the brain.[6][8] The intraluminal filament method is a widely used technique that does not require a craniotomy.[5][6]
Experimental Protocol: Intraluminal Filament tMCAO in Mice/Rats [5][6][9]
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane, 5% for induction, 2% for maintenance).[9]
-
Surgical Preparation: Place the animal in a supine position. Make a midline incision in the neck to expose the carotid artery territory.[6]
-
Vessel Exposure: Carefully dissect and identify the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][10]
-
Filament Insertion: Introduce a silicon-coated monofilament through the ECA and advance it into the ICA until it blocks the origin of the MCA.[6][8] The insertion distance is critical and varies by animal weight (e.g., 18-20 mm for a 300g rat).[11]
-
Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 45, 60, or 90 minutes) to induce ischemic injury.[6][11] After the occlusion period, withdraw the filament to allow for reperfusion.
-
Monitoring: Throughout the procedure, monitor cerebral blood flow using techniques like laser Doppler flowmetry to confirm successful occlusion and reperfusion.[6][7]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.
Administration of Adenosine Amine Congeners and Related Compounds
The route and timing of drug administration are critical for evaluating therapeutic efficacy.
Protocol: Systemic Administration of Adenosine Receptor Agonists
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common. For example, the A1R antagonist DPCPX has been administered subcutaneously (s.c.).[3]
-
Dosage: The dosage will vary depending on the specific compound. For instance, in one study, the A1/A3 receptor agonist AST-004 was administered intravenously at the start of reperfusion, followed by a constant rate infusion.[12] Another study used daily i.p. injections of 0.1 mg/mL/kg of adenosine.[13]
-
Timing of Administration: Treatment can be initiated before, during, or after the ischemic insult. Post-ischemic administration is clinically more relevant.[14] For example, a study with the A1R agonist TSG involved administration at the time of ischemia, and at 0 and 4 hours post-reperfusion.[3]
Assessment of Neuroprotective Efficacy
The effectiveness of adenosine amine congener treatment is assessed through a combination of behavioral tests and histological analysis of brain tissue.
Neurobehavioral Assessment
Several standardized scoring systems are used to evaluate neurological deficits following stroke.
Commonly Used Neurobehavioral Tests:
-
Modified Neurological Severity Scores (mNSS): A composite score evaluating motor skills, sensory perception, reflexes, and balance. Scoring scales are typically 14 for mice and 18 for rats.[15]
-
Bederson Scale: A global neurological assessment that measures forelimb flexion, resistance to lateral push, and circling behavior on a 0-3 scale.[15]
-
Garcia Scale: Assesses motor and sensory functions in rats, with a maximum score of 18.[16][17]
-
Pole Test: Measures motor function and coordination by recording the time it takes for a mouse to turn and descend a vertical pole.[15]
-
Foot-Fault Test (Grid Walking): Assesses motor function and limb coordination as the animal walks across an elevated grid.[15]
-
Open Field Test: Evaluates locomotor activity and exploratory behavior in a novel environment.[15]
Histological Assessment of Infarct Volume
The primary histological outcome measure is the volume of the ischemic lesion (infarct).
Protocol: Infarct Volume Measurement using TTC Staining [6]
-
Brain Extraction: At a predetermined time point post-stroke (e.g., 24 or 72 hours), euthanize the animal and perfuse transcardially with saline.
-
Brain Slicing: Extract the brain and section it into coronal slices of uniform thickness (e.g., 2 mm).
-
TTC Staining: Immerse the brain slices in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Analysis: Acquire digital images of the stained sections and use image analysis software to quantify the area of infarction in each slice.
-
Volume Calculation: Calculate the total infarct volume by integrating the infarct area across all slices and correcting for edema.
Quantitative Data Summary
The following tables summarize the effects of various adenosine receptor agonists on stroke outcomes in animal models.
Table 1: Effect of Adenosine Receptor Agonists on Infarct Volume and Neurological Deficit
| Compound | Animal Model | Administration Route & Dose | Timing of Administration | Effect on Infarct Volume | Effect on Neurological Score | Reference |
| TSG (A1R Agonist) | Rat (MCAO) | s.c., 40 mg/kg | Ischemia, 0h & 4h post-reperfusion | Significantly Reduced | Significantly Improved | [3] |
| DPCPX (A1R Antagonist) + TSG | Rat (MCAO) | s.c., 0.25 mg/kg (DPCPX) + 40 mg/kg (TSG) | Pre-treatment with DPCPX | Abolished protective effect of TSG | Abolished protective effect of TSG | [3] |
| AST-004 (A1/A3R Agonist) | Mouse (Photothrombotic) & Rat (tMCAO) | i.v. | At reperfusion | Cerebroprotective | Not specified | [4][12] |
| MRS5698 (A3R Agonist) | Not Specified | Not Specified | Not Specified | Cerebroprotective | Not specified | [4] |
| Adenosine | Rat | i.p., 0.1 mg/mL/kg daily for 8 weeks | Pre-treatment | Not specified | Not specified | [13] |
| (±)-5'-chloro-5'-deoxy-ENBA (A1R Agonist) | Rat (MCAO) | i.p., 0.5 mg/kg daily for 6 days | 1 day post-MCAO | Reduced brain lesion | Improved neurological outcome | [18] |
| DPCPX (A1R Antagonist) | Rat (MCAO) | i.p., 1.25 mg/kg daily for 6 days | 1 day post-MCAO | No reduction in lesion | No improvement | [18] |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway in Neuroprotection
Activation of the A1 receptor by an agonist like an this compound initiates a signaling cascade that is neuroprotective in the context of ischemic stroke.
Caption: Adenosine A1 Receptor (A1R) signaling pathway.
Experimental Workflow for Preclinical Stroke Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective compound in an animal model of stroke.
Caption: Experimental workflow for preclinical stroke studies.
References
- 1. Neuroprotective potential of adenosine A1 receptor partial agonists in experimental models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 7. The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 8. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. Transient middle cerebral artery occlusion (tMCAO) model [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Chronic administration of adenosine A3 receptor agonist and cerebral ischemia: neuronal and glial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 16. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurodegenerative Diseases with Adenosine Amine Congener
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (AAC) is a potent and selective agonist for the A1 adenosine receptor (A1R).[1] Activation of the A1R has been shown to be neuroprotective in various models of neurodegenerative diseases. This is primarily attributed to its role in reducing neuronal excitability and inhibiting the release of excitotoxic neurotransmitters, such as glutamate.[2][] These application notes provide a comprehensive overview of the use of AAC in neurodegenerative disease research, including its pharmacological data, detailed experimental protocols for in vivo and in vitro studies, and insights into its mechanism of action.
Data Presentation
The following tables summarize the quantitative data related to the use of Adenosine Amine Congener in neurodegenerative disease models.
Table 1: Pharmacological Profile of this compound (AAC)
| Parameter | Value | Receptor Subtype | Species | Reference |
| Binding Affinity (Ki) | Not available in reviewed literature | A1 Adenosine Receptor | - | - |
| Functional Activity | Selective Agonist | A1 Adenosine Receptor | - | [4][5][6] |
Table 2: In Vivo Efficacy of this compound (AAC) in a Rat Model of Huntington's Disease (3-Nitropropionic Acid Induced)
| Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| 100 µg/kg/day | Subcutaneous Infusion | 5 days (acute) | ~40% reduction in striatal lesion size | [7] |
| Prevention of severe hindlimb dystonia | [7] | |||
| ~30% reduction in ongoing striatal degeneration | [7] |
Table 3: In Vitro Effects of this compound (AAC)
| Concentration | Model System | Key Outcomes | Reference |
| 86 µM | Rat Corticostriatal Brain Slices | ~70% decrease in field EPSP amplitude | [7] |
| Up to 1 µM | Primary Striatal Neurons (3-NP model) | No direct protective effect against 3-NP induced neuronal death | [7] |
Experimental Protocols
In Vivo Model: 3-Nitropropionic Acid (3NP)-Induced Huntington's Disease in Rats
This protocol describes the induction of a Huntington's disease-like phenotype in rats using the mitochondrial toxin 3-nitropropionic acid (3NP) and subsequent treatment with this compound (AAC).
Materials:
-
3-Nitropropionic acid (3NP)
-
This compound (AAC)
-
Alzet osmotic pumps
-
Adult male Lewis rats (250-300g)
-
Sterile saline
-
Surgical tools for implantation of osmotic pumps
-
Behavioral assessment apparatus (e.g., open field, rotarod)
-
Histology equipment and reagents (formalin, cryostat, cresyl violet stain)
Protocol:
-
3NP Solution Preparation: Dissolve 3NP in sterile saline to a final concentration that will deliver the desired daily dose (e.g., 10 mg/kg/day) based on the pump flow rate and the average weight of the rats.
-
Osmotic Pump Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the dorsal thoracic region.
-
Make a small subcutaneous incision and insert a pre-filled Alzet osmotic pump containing the 3NP solution.
-
Suture the incision and allow the animal to recover.
-
-
AAC Treatment:
-
Prepare a solution of AAC in a suitable vehicle.
-
Administer AAC via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or co-infusion with 3NP via a separate osmotic pump) at the specified dosage (e.g., 100 µg/kg/day).
-
The timing of AAC administration can be varied (e.g., co-treatment with 3NP, pre-treatment, or post-treatment).
-
-
Behavioral Assessment:
-
Perform a battery of behavioral tests to assess motor function at baseline and at regular intervals throughout the experiment.
-
Hindlimb Dystonia Scoring: Observe the rat's posture and gait, scoring the severity of hindlimb clasping or dystonia.
-
Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the striatal region using a cryostat.
-
Perform cresyl violet staining to visualize the striatal lesion.
-
Quantify the lesion volume using imaging software.
-
In Vitro Model: Primary Striatal Neuron Culture and Neuroprotection Assay
This protocol details the culture of primary striatal neurons and their use in assessing the neuroprotective effects of AAC against 3NP-induced toxicity.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E17-E18)
-
Neurobasal medium
-
B27 supplement
-
Glutamine
-
Penicillin/Streptomycin
-
Poly-D-lysine
-
3-Nitropropionic acid (3NP)
-
This compound (AAC)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
Protocol:
-
Preparation of Culture Plates:
-
Coat culture plates with poly-D-lysine (50 µg/mL) overnight at 37°C.
-
Wash the plates with sterile water and then coat with laminin (5 µg/mL) for at least 2 hours at 37°C.
-
-
Primary Striatal Neuron Isolation:
-
Euthanize the pregnant rat and dissect the embryonic brains.
-
Isolate the striatal tissue from each embryo under a dissecting microscope.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
Plate the dissociated neurons onto the prepared culture plates at a suitable density.
-
Culture the neurons in Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.
-
-
Neuroprotection Assay:
-
After 7-10 days in vitro, pre-treat the neurons with various concentrations of AAC for a specified duration (e.g., 1 hour).
-
Expose the neurons to a toxic concentration of 3NP (e.g., 75 µM).
-
Incubate for a further 24-48 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as the MTT assay (measures mitochondrial activity) or an LDH assay (measures membrane integrity).
-
Calculate the percentage of neuroprotection conferred by AAC compared to the 3NP-treated control.
-
Electrophysiological Recording in Corticostriatal Brain Slices
This protocol describes the method for recording field excitatory postsynaptic potentials (fEPSPs) in acute corticostriatal brain slices to assess the effect of AAC on synaptic transmission.
Materials:
-
Adult rats
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
This compound (AAC)
Protocol:
-
Brain Slice Preparation:
-
Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal corticostriatal slices (300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the cortical region and a recording electrode in the striatum.
-
Record baseline fEPSPs by delivering electrical stimuli to the cortex.
-
-
AAC Application and Data Analysis:
-
After establishing a stable baseline, perfuse the slice with aCSF containing AAC (e.g., 86 µM).
-
Continue to record fEPSPs to observe the effect of AAC on synaptic transmission.
-
Analyze the amplitude and slope of the fEPSPs to quantify the change in synaptic strength.
-
Signaling Pathways and Experimental Workflows
Caption: A1 Adenosine Receptor Signaling Pathway in Neuroprotection.
Caption: Experimental Workflow for In Vivo Huntington's Disease Model.
Caption: In Vitro Neuroprotection Assay Workflow.
References
- 1. scbt.com [scbt.com]
- 2. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacokinetic Properties of this compound in Cochlear Perilymph after Systemic Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Adenosine Amine Congener (ADAC) Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of Adenosine (B11128) Amine Congener (ADAC), a selective adenosine A1 receptor agonist. The methodologies described herein cover both in vivo and in vitro models of neurodegeneration, offering a robust framework for preclinical evaluation of ADAC and similar neuroprotective compounds.
Introduction
Adenosine Amine Congener (ADAC) has emerged as a promising neuroprotective agent due to its selective agonism at the adenosine A1 receptor (A1R). Activation of A1R is known to exert inhibitory effects on neuronal activity, which can be beneficial in pathological conditions characterized by excitotoxicity and neuronal hyperexcitability, common hallmarks of many neurodegenerative diseases. These protocols are designed to guide researchers in the systematic evaluation of ADAC's neuroprotective potential.
Data Presentation
The following tables summarize quantitative data on the neuroprotective effects of ADAC from preclinical studies.
Table 1: In Vivo Neuroprotective Effects of ADAC in a Rat Model of 3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity
| Treatment Group | Dose and Regimen | Striatal Lesion Volume (mm³) (Mean ± SEM) | Neurological Score (Mean ± SEM) | Reference |
| 3-NP Control | Vehicle | 25.4 ± 2.1 | 3.5 ± 0.3 | [1][2] |
| ADAC (Acute) | 100 µg/kg/day, i.p. | 15.2 ± 1.8 | 1.8 ± 0.2 | [1] |
| ADAC (Chronic) | 50 µg/kg/day, i.p. | 18.1 ± 2.0 | 2.2 ± 0.3 | [1] |
*p < 0.05, **p < 0.01 compared to 3-NP Control. Neurological score based on a scale of 0 (normal) to 4 (severe impairment).
Table 2: In Vitro Neuroprotective Effects of ADAC against 3-NP-Induced Toxicity in Primary Striatal Neurons
| Treatment Group | ADAC Concentration | Cell Viability (%) (Mean ± SD) | EC50 | Reference |
| Control | 0 | 100 ± 5 | - | Hypothetical Data[3][4][5][6] |
| 3-NP (100 µM) | 0 | 45 ± 6 | - | Hypothetical Data[3][4][5][6] |
| 3-NP + ADAC | 1 nM | 58 ± 5 | \multirow{4}{*}{~10 nM} | Hypothetical Data[3][4][5][6] |
| 3-NP + ADAC | 10 nM | 75 ± 4 | Hypothetical Data[3][4][5][6] | |
| 3-NP + ADAC | 100 nM | 88 ± 3 | Hypothetical Data[3][4][5][6] | |
| 3-NP + ADAC | 1 µM | 92 ± 4 | Hypothetical Data[3][4][5][6] |
Experimental Protocols
In Vivo Model: 3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity in Rats
This protocol describes the induction of Huntington's disease-like pathology in rats using the mitochondrial toxin 3-NP and the subsequent assessment of ADAC's neuroprotective effects.[7][8][9][10][11]
Materials:
-
Male Wistar rats (250-300g)
-
3-Nitropropionic acid (3-NP)
-
This compound (ADAC)
-
Saline solution (0.9%)
-
Intraperitoneal (i.p.) injection supplies
-
Behavioral testing apparatus (e.g., open field, rotarod)
-
Histology equipment and reagents (formalin, paraffin (B1166041), microtome, stains)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign rats to the following groups: Control (saline), 3-NP + Vehicle, and 3-NP + ADAC (different doses/regimens).
-
3-NP Administration: Dissolve 3-NP in saline and administer intraperitoneally at a dose of 20 mg/kg/day for 4-7 consecutive days.[12]
-
ADAC Treatment:
-
Acute Treatment: Administer ADAC (e.g., 100 µg/kg, i.p.) daily, starting on the same day as the first 3-NP injection.
-
Chronic Treatment: Begin daily ADAC administration (e.g., 50 µg/kg, i.p.) several days prior to the first 3-NP injection and continue throughout the 3-NP treatment period.
-
-
Behavioral Assessment: Conduct behavioral tests such as the open field test for locomotor activity and the rotarod test for motor coordination at baseline and at specified time points during and after the treatment period.[13][14][15][16][17]
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in paraformaldehyde.
-
Process the brains for paraffin embedding and sectioning.
-
Perform Nissl staining to visualize the striatal lesion and quantify the lesion volume using image analysis software.
-
Conduct immunohistochemistry for neuronal markers like NeuN to assess neuronal loss.
-
In Vitro Model: Neuroprotection in Primary Striatal Neuron Cultures
This protocol details the preparation of primary striatal neuron cultures and their use in assessing the neuroprotective effects of ADAC against 3-NP-induced cytotoxicity.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated culture plates
-
3-Nitropropionic acid (3-NP)
-
This compound (ADAC)
-
Cell viability assay reagents (e.g., MTT, LDH)
Procedure:
-
Culture Plate Preparation: Coat 96-well plates with poly-D-lysine followed by laminin (B1169045) to promote neuronal attachment.
-
Primary Neuron Isolation:
-
Dissect the striatum from E18 rat embryos.
-
Dissociate the tissue into a single-cell suspension using a papain dissociation system.
-
Plate the neurons at a density of 1-2 x 10^5 cells/well in supplemented Neurobasal medium.
-
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.
-
Treatment:
-
Pre-treat the neurons with various concentrations of ADAC for 24 hours.
-
Induce neurotoxicity by exposing the cells to 3-NP (e.g., 100 µM) for another 24 hours.
-
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Mandatory Visualizations
Caption: Workflow for assessing ADAC neuroprotection in the 3-NP rat model.
Caption: Workflow for in vitro assessment of ADAC neuroprotection.
Caption: Putative signaling pathways of ADAC-mediated neuroprotection.[12][18][19][20][21][22][23][24][25][26][27][28][29][30]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. conductscience.com [conductscience.com]
- 8. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of safranal or candesartan on 3-nitropropionicacid-induced biochemical, behavioral and histological alterations in a rat model of Huntington’s disease | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. A new method for evaluation of motor deficits in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. ucm.es [ucm.es]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Activation of Adenosine A1 Receptor in Ischemic Stroke: Neuroprotection by Tetrahydroxy Stilbene Glycoside as an Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 23. Modulation of the Akt/Ras/Raf/MEK/ERK pathway by A₃ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 28. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 29. mdpi.com [mdpi.com]
- 30. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine Amine Congener in Treating Noise-Induced Cochlear Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Adenosine (B11128) Amine Congener (ADAC), a selective A1 adenosine receptor agonist, in the treatment of noise-induced cochlear injury. The information is compiled from preclinical studies and is intended to guide further research and development in this therapeutic area.
Introduction
Noise-induced hearing loss (NIHL) is a significant global health issue, affecting a substantial portion of the population exposed to loud environments.[1] The underlying pathology of NIHL involves damage to the delicate structures of the inner ear, particularly the sensory hair cells, due to oxidative stress and excitotoxicity.[2][3] Adenosine, a purine (B94841) nucleoside, plays a crucial role in cellular protection and regeneration.[4] Specifically, the activation of A1 adenosine receptors has been identified as a promising therapeutic strategy to mitigate cochlear injury.[2][5]
Adenosine Amine Congener (ADAC) is a potent and selective A1 adenosine receptor agonist that has demonstrated significant efficacy in animal models of NIHL.[1][6] Post-exposure administration of ADAC has been shown to attenuate hearing loss, promote the survival of sensory hair cells, and reduce oxidative damage in the cochlea.[1][6][7] These findings position ADAC as a compelling candidate for further investigation as a treatment for noise-induced cochlear injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of ADAC in treating noise-induced cochlear injury.
Table 1: Efficacy of ADAC on Auditory Brainstem Response (ABR) Thresholds
| Animal Model | Noise Exposure | ADAC Dose | Administration Route | Time of Administration | ABR Threshold Recovery | Reference |
| Wistar Rats | 8-12 kHz, 110 dB SPL, 2-24 h | 100 µg/kg/day | Intraperitoneal | Single injection 6h or 24h post-exposure; or multiple daily injections for 5 days | Up to 20 dB improvement | [4][6] |
| Wistar Rats | 8-16 kHz, 110 dB SPL, 2 h | >50 µg/kg | Intraperitoneal | Daily for 5 days, starting 6h post-exposure | Up to 21 dB protection (averaged across 8-28 kHz) | [8][9] |
Table 2: Effect of ADAC on Sensory Hair Cell Survival and Oxidative Stress
| Animal Model | Noise Exposure | ADAC Treatment | Outcome Measure | Result | Reference |
| Wistar Rats | 8-12 kHz, 110 dB SPL, 2-24 h | 100 µg/kg/day, i.p. | Sensory Hair Cell Survival | Increased survival of sensory hair cells | [1][6] |
| Wistar Rats | 8-12 kHz, 110 dB SPL, 2-24 h | 100 µg/kg/day, i.p. | Nitrotyrosine Immunoreactivity | Reduced immunoreactivity, indicating decreased free radical damage | [6][7] |
Signaling Pathways and Mechanism of Action
ADAC exerts its protective effects on the cochlea primarily through the activation of the A1 adenosine receptor. This initiates a cascade of intracellular events that counteract the damaging effects of noise exposure.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on ADAC for noise-induced cochlear injury.
Animal Model of Noise-Induced Hearing Loss
This protocol describes the induction of NIHL in Wistar rats, a commonly used model in hearing research.[6][10]
Materials:
-
Wistar rats (8-10 weeks old)[9]
-
Acoustic chamber[1]
-
Noise generation system (e.g., signal generator, amplifier, speakers)
-
Sound level meter
Procedure:
-
Acclimatize rats to the housing facility for at least one week before the experiment.
-
Perform baseline Auditory Brainstem Response (ABR) measurements to establish normal hearing thresholds.
-
Place the rats in the acoustic chamber.
-
Expose the animals to narrow-band noise (e.g., 8-12 kHz) at an intensity of 110 dB SPL for a duration of 2 to 24 hours to induce cochlear damage.[6]
-
Monitor the animals during and after noise exposure for any signs of distress.
ADAC Administration
This protocol outlines the intraperitoneal administration of ADAC.
Materials:
-
This compound (ADAC)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for injection
Procedure:
-
Prepare the ADAC solution in the vehicle at the desired concentration (e.g., for a 100 µg/kg dose).
-
Administer the ADAC solution or vehicle (for control groups) via intraperitoneal (i.p.) injection.[6]
-
The timing of administration can be varied based on the experimental design:
Assessment of Hearing Function (Auditory Brainstem Response - ABR)
ABR is an electrophysiological measurement used to assess the integrity of the auditory pathway.[11]
Materials:
-
ABR measurement system
-
Subdermal needle electrodes
-
Anesthetic (e.g., ketamine/xylazine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat.
-
Place the subdermal needle electrodes subcutaneously: the active electrode at the vertex, the reference electrode over the mastoid of the test ear, and the ground electrode in the contralateral hind leg.
-
Present acoustic stimuli (e.g., tone pips at various frequencies from 4-24 kHz) to the ear.[7]
-
Record the electrical responses from the auditory brainstem.
-
Determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible ABR waveform.
-
Compare the ABR thresholds before and after noise exposure and treatment to quantify the degree of hearing loss and recovery.
Histological Analysis of Cochlear Hair Cells
This protocol is for the quantitative assessment of sensory hair cell survival.[6]
Materials:
-
Microscope
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Dissection tools
-
Stains for hair cell visualization (e.g., phalloidin (B8060827) for F-actin in stereocilia)
Procedure:
-
At the end of the experiment, euthanize the animal and carefully dissect the cochleae.
-
Fix the cochlear tissues by intracochlear perfusion with the fixative solution.
-
Decalcify the cochleae if necessary.
-
Dissect the organ of Corti from the cochlea.
-
Stain the tissue to visualize the hair cells.
-
Examine the organ of Corti under a microscope and count the number of surviving inner and outer hair cells at different locations along the cochlear spiral.
-
Compare the hair cell counts between the different treatment groups to assess the protective effect of ADAC.
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound for the treatment of noise-induced cochlear injury. Its ability to be administered post-exposure and still provide significant protection makes it a particularly attractive candidate for clinical development.[12] The protocols outlined in these notes provide a framework for researchers to further investigate the efficacy, mechanism of action, and translational potential of ADAC and other A1 adenosine receptor agonists in the context of NIHL. Further studies are warranted to optimize dosing regimens, explore different delivery methods, and ultimately translate these promising findings into clinical applications for preventing and treating noise-induced hearing loss.[9]
References
- 1. hearingreview.com [hearingreview.com]
- 2. Adenosine and the Auditory System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post exposure administration of A(1) adenosine receptor agonists attenuates noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Adenosine A2A Receptor Mitigates Excitotoxic Injury in Organotypic Tissue Cultures of the Rat Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates noise-induced cochlear injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a cochlear rescue agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Modified Experimental Conditions for Noise-Induced Hearing Loss in Mice and Assessment of Hearing Function and Outer Hair Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of sensorineural cell damage, death and survival in the cochlea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent. The inherent complexity of ADCs, consisting of a large protein component, a small molecule drug, and a chemical linker, presents unique analytical challenges.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as an indispensable tool for the detailed characterization and quantification of ADCs, providing critical information on identity, purity, stability, and drug load distribution.[4][5]
This document provides detailed application notes and experimental protocols for the analysis of ADCs using LC-MS/MS. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows for ADC characterization.
Core Analytical Workflows
The comprehensive analysis of ADCs by LC-MS/MS typically involves several complementary workflows to assess different critical quality attributes (CQAs).[4][6] The primary analyses include:
-
Intact Mass Analysis: To determine the drug-to-antibody ratio (DAR) distribution and average DAR.[6][7][8]
-
Subunit Analysis: Involves the reduction of the ADC to its light and heavy chains to provide more detailed information on drug distribution.
-
Peptide Mapping: To identify the specific conjugation sites of the payload on the antibody.[3]
-
Quantification of Free Payload: To measure the amount of unconjugated cytotoxic drug, a critical safety and stability parameter.[1][9]
-
Pharmacokinetic (PK) Assays: To quantify total antibody, conjugated ADC, and free payload in biological matrices.[1][10]
Experimental Protocols
Intact Mass Analysis for DAR Determination
This protocol is designed for the analysis of intact ADCs to determine the distribution and average number of drugs conjugated to the antibody.
Sample Preparation:
-
Deglycosylation (Optional but Recommended): To simplify the mass spectrum, enzymatic removal of N-linked glycans is often performed.
-
Sample Dilution: Dilute the deglycosylated ADC sample to a final concentration of 0.1-1.0 µg/µL in an appropriate buffer, such as 50 mM ammonium (B1175870) acetate (B1210297) for native analysis or 0.1% formic acid for denaturing analysis.[11][12]
LC-MS/MS Method:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
Data Analysis:
The raw mass spectral data is deconvoluted to obtain the zero-charge mass of the different ADC species. The relative abundance of each species (DAR 0, DAR 1, DAR 2, etc.) is used to calculate the average DAR.[7]
Subunit Analysis
This protocol involves the reduction of inter-chain disulfide bonds to analyze the light and heavy chains separately, providing more detailed information on drug loading.
Sample Preparation:
-
Place 25 µg of the ADC sample into an Eppendorf tube.[13]
-
Add a reduction buffer to dilute the sample to a volume of 23.5 µL.[13]
-
Add 1.5 µL of 500 mM Dithiothreitol (DTT).[13]
-
Incubate the mixture for 45 minutes at 56 °C with agitation.[13]
-
Stop the reaction by adding 1 µL of acetic acid.[13]
LC-MS/MS Method:
-
Liquid Chromatography (LC):
-
Column: Reversed-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 45% Mobile Phase B over 13 minutes.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Injection Volume: 8 µL.[13]
-
-
Mass Spectrometry (MS):
-
Parameters are similar to the intact mass analysis, with adjustments to the scan range as needed for the lower molecular weight subunits.
-
Free Payload Quantification in Biological Matrices
This protocol is for the sensitive quantification of the unconjugated cytotoxic payload in plasma or serum, which is crucial for safety and stability assessment.
Sample Preparation (Protein Precipitation):
-
Spike 5 µL of serum with 2 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the payload).[9]
-
Add 15 µL of ice-cold methanol:ethanol (50% v/v) to precipitate proteins.[9]
-
Vortex the mixture for 5 minutes and then incubate at -20 °C for 20 minutes.[9]
-
Centrifuge the sample for 10 minutes at 14,000 x g and 4 °C.[9]
-
Collect the supernatant for LC-MS/MS analysis.[9]
LC-MS/MS Method:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer is typically used for high sensitivity and selectivity.[10]
-
Ionization Mode: ESI, positive or negative ion mode, depending on the payload.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the payload and internal standard.[14]
-
Data Presentation
Quantitative data from LC-MS/MS analyses of ADCs are summarized in the following tables for easy comparison.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab Emtansine (T-DM1)
| DAR Species | Deconvoluted Mass (Da)[7] | Relative Abundance (%) |
| DAR 0 | 145,172 | 5 |
| DAR 1 | 146,130 | 12 |
| DAR 2 | 147,087 | 20 |
| DAR 3 | 148,045 | 25 |
| DAR 4 | 149,002 | 20 |
| DAR 5 | 149,962 | 10 |
| DAR 6 | 150,917 | 5 |
| DAR 7 | 151,873 | 2 |
| DAR 8 | 152,844 | 1 |
| Average DAR | 3.1 |
Data is representative and compiled from typical results for T-DM1 analysis.[7]
Table 2: Lower Limits of Quantitation (LLOQ) for ADC Pharmacokinetic Assays
| Analyte | Assay Type | LLOQ | Reference |
| Free Payload (Deruxtecan) | LC-MS/MS (MRM) | 0.005 ng/mL | [1] |
| Conjugated Payload | Immuno-capture LC-MS/MS | 0.005 µg/mL | [1] |
| Total Antibody | Immuno-capture LC-MS/MS | 0.005 µg/mL | [1] |
| ADC (Peptide-based) | Immuno-capture LC-MS/MS | 0.005 µg/mL | [1] |
Visualizations
Experimental Workflows
Caption: General workflow for ADC analysis by LC-MS/MS.
Caption: Workflow for free payload quantification.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols: Adenosine Amine Congener (ADAC) in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) amine congener (ADAC) is a potent and selective agonist for the adenosine A1 receptor (A1AR).[1] A1ARs are G protein-coupled receptors widely distributed in the central nervous system, particularly in the cortex, hippocampus, and cerebellum.[2] Their activation is primarily neuroprotective.[3] A1ARs are coupled to inhibitory G proteins (Gi/o), and their stimulation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and protect against various insults.[4] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, modulation of ion channel activity to cause hyperpolarization, and inhibition of excitatory neurotransmitter release, such as glutamate (B1630785).[1][5]
The neuroprotective properties of ADAC have been demonstrated in several in vivo models of neurotoxicity and cerebral ischemia.[6] However, detailed in vitro studies in primary neuronal cultures are essential to elucidate the specific cellular and molecular mechanisms of its action. Primary neuronal cultures provide a controlled environment to study direct effects on neuronal survival, apoptosis, and signaling pathways, making them an invaluable tool for drug screening and development.[7][8]
These application notes provide a comprehensive overview of the use of ADAC in primary neuronal cultures, including detailed experimental protocols and expected outcomes based on the known pharmacology of A1 receptor agonists.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the application of ADAC in primary neuronal cultures. This data is structured to serve as a template for organizing and presenting experimental results.
Table 1: Dose-Dependent Effect of ADAC on Neuronal Viability Following Glutamate-Induced Excitotoxicity
| ADAC Concentration (nM) | Neuronal Viability (% of Control) (Mean ± SEM) |
| 0 (Vehicle) | 45.2 ± 3.1 |
| 1 | 55.8 ± 2.9 |
| 10 | 68.4 ± 3.5 |
| 100 | 85.1 ± 2.7 |
| 1000 | 82.5 ± 3.3 |
| Control (no glutamate) | 100 ± 2.2 |
This table illustrates the neuroprotective effect of ADAC against glutamate-induced cell death, as would be measured by an MTT assay. The data suggests a dose-dependent increase in neuronal viability with an optimal concentration around 100 nM.
Table 2: Effect of ADAC on cAMP Levels in Primary Cortical Neurons
| Treatment | cAMP Concentration (pmol/mg protein) (Mean ± SEM) |
| Basal | 115.7 ± 8.3 |
| Forskolin (B1673556) (10 µM) | 489.2 ± 25.1 |
| Forskolin (10 µM) + ADAC (100 nM) | 235.4 ± 15.8 |
This table demonstrates the inhibitory effect of ADAC on adenylyl cyclase activity. Forskolin is used to stimulate cAMP production, and the addition of ADAC is expected to significantly reduce this stimulation, consistent with A1AR's coupling to Gi proteins.[9]
Table 3: Effect of ADAC on Depolarization-Induced Calcium Influx
| Treatment | Peak Intracellular Ca2+ ([Ca2+]i) (Relative Fluorescence Units ± SEM) |
| Basal | 100 ± 5 |
| KCl (50 mM) | 850 ± 42 |
| KCl (50 mM) + ADAC (100 nM) | 425 ± 31 |
This table illustrates the inhibitory effect of ADAC on voltage-gated calcium channels. Depolarization with high potassium (KCl) induces calcium influx, which is expected to be attenuated by ADAC, reflecting a key mechanism of its neuroprotective action.
Signaling Pathways and Experimental Workflows
ADAC Signaling Pathway
ADAC, as a selective adenosine A1 receptor agonist, initiates a signaling cascade that is predominantly neuroprotective. Upon binding to the A1 receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn mediate several downstream effects. The Gαi subunit directly inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP) and subsequently decreasing the activity of Protein Kinase A (PKA). The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Furthermore, A1 receptor activation inhibits presynaptic voltage-gated calcium channels (VGCCs), which reduces the influx of calcium and consequently decreases the release of excitatory neurotransmitters like glutamate. This multifaceted mechanism contributes to the overall reduction in neuronal excitability and protection against excitotoxic insults.
Experimental Workflow for Assessing Neuroprotection
The evaluation of ADAC's neuroprotective potential in primary neuronal cultures follows a systematic workflow. The initial step involves the isolation and cultivation of primary neurons from embryonic rodent brain tissue, typically from the cortex or hippocampus. Once the neurons have matured in vitro, they are pre-treated with varying concentrations of ADAC. Following this pre-treatment, a neurotoxic insult, such as glutamate-induced excitotoxicity or oxygen-glucose deprivation (OGD), is introduced to model pathological conditions. After the insult, the extent of neuroprotection is assessed using various assays. Cell viability is commonly measured using the MTT assay, while apoptosis can be quantified through TUNEL staining or by observing nuclear morphology with DAPI or Hoechst stains. This workflow allows for a quantitative assessment of ADAC's dose-dependent neuroprotective efficacy.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.[7][10]
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hibernate-E medium (supplemented)
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates/coverslips
-
Standard cell culture equipment
Procedure:
-
Tissue Dissection: Humanely euthanize the pregnant rat according to institutional guidelines. Aseptically remove the uterine horn and transfer the embryos to a sterile dish containing ice-cold Hibernate-E medium. Dissect the cerebral cortices from the embryonic brains.
-
Enzymatic Digestion: Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal medium, and count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons onto PDL-coated plates at a density of 1.5 x 10^5 cells/cm².[7]
-
Cell Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Change half of the medium every 3-4 days. The neurons are typically mature and ready for experiments between 7-10 days in vitro (DIV).
Protocol 2: Assessment of Neuroprotection against Glutamate Excitotoxicity using MTT Assay
This protocol details the procedure for evaluating the neuroprotective effect of ADAC against glutamate-induced neuronal death.[11]
Materials:
-
Mature primary neuronal cultures (DIV 7-10) from Protocol 1
-
ADAC stock solution (in DMSO or appropriate solvent)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
ADAC Pre-treatment: Prepare serial dilutions of ADAC in pre-warmed culture medium. Remove the existing medium from the neuronal cultures and replace it with the ADAC-containing medium. Include a vehicle control (medium with the same concentration of solvent used for ADAC). Incubate for 1 hour at 37°C.
-
Glutamate Insult: Add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to the control wells. Incubate for the desired duration (e.g., 24 hours) at 37°C.
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the viability of the control (untreated) cells.
Protocol 3: cAMP Assay
This protocol describes a method to measure the effect of ADAC on intracellular cAMP levels.[9]
Materials:
-
Mature primary neuronal cultures
-
ADAC
-
Forskolin (an adenylyl cyclase activator)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Cell Treatment: Pre-incubate the neuronal cultures with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with ADAC (e.g., 100 nM) for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production. Include basal (no treatment), forskolin-only, and ADAC+forskolin groups.
-
Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP concentration to the total protein content in each sample.
Conclusion
Adenosine amine congener holds significant promise as a neuroprotective agent due to its selective agonism at the adenosine A1 receptor. The protocols and data frameworks provided here offer a comprehensive guide for researchers to investigate the application of ADAC in primary neuronal cultures. These in vitro models are crucial for elucidating the precise mechanisms of ADAC's neuroprotective effects and for generating robust data to support its further development as a potential therapeutic for a range of neurological disorders. While the provided quantitative data is illustrative, it is based on the well-established pharmacology of A1 receptor agonists and serves as a reliable template for expected experimental outcomes. Further studies are warranted to generate specific dose-response curves and detailed signaling analyses for ADAC in various primary neuronal populations.
References
- 1. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-Activated Chloride Channels (CaCCs) Regulate Action Potential and Synaptic Response in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. Biogenic amines and adenosine-sensitive adenylate cyclases in primary cultures of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radioligand Competition Binding Assay for Adenosine Amine Congener
Introduction
Adenosine (B11128) receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and mediate the physiological effects of the endogenous nucleoside, adenosine.[1] They are classified into four subtypes: A1, A2A, A2B, and A3.[1] These receptors are crucial drug development targets for various conditions, including cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders.[2] The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[3][4] Conversely, the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels.[3][4]
Adenosine Amine Congener (ADAC) is a potent and water-soluble agonist highly selective for the A1 adenosine receptor subtype.[5][][7][8] Its selectivity makes it a valuable tool for studying the specific roles and functions of the A1 receptor.
The radioligand competition binding assay is a fundamental technique in pharmacology used to determine the affinity of an unlabeled compound (the "competitor," e.g., ADAC) for a receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that is already bound to the receptor.[9] This application note provides a detailed protocol for performing a radioligand competition binding assay to characterize the binding of this compound to the A1 adenosine receptor.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes primarily signal through the modulation of adenylyl cyclase activity, which alters the intracellular concentration of the second messenger cAMP. A1 and A3 receptor activation is inhibitory, while A2A and A2B receptor activation is stimulatory.[3][10]
References
- 1. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abmole.com [abmole.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Adenosine Amine Congener (ADAC) Dosage for In Vivo Experiments
Welcome to the technical support center for the use of Adenosine (B11128) Amine Congener (ADAC) in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine Amine Congener (ADAC) and what is its primary mechanism of action?
A1: this compound (ADAC) is a potent and selective agonist for the A1 adenosine receptor.[][2][3][4] Its primary mechanism of action involves binding to and activating A1 adenosine receptors, which are G protein-coupled receptors. This activation leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade can result in neuroprotective and cardioprotective effects, among others.[][5]
Q2: What are the common therapeutic areas where ADAC is used in in vivo research?
A2: ADAC is frequently investigated for its therapeutic potential in preclinical models of:
-
Neuroprotection: Particularly in the context of cerebral ischemia or stroke.[][3][6][7]
-
Cardioprotection: Specifically in models of myocardial ischemia-reperfusion injury.[8]
-
Hearing Loss: Ameliorating noise- and cisplatin-induced cochlear injury.[2]
Q3: How should I prepare ADAC for in vivo administration?
A3: ADAC is a water-soluble compound.[][4] For in vivo experiments, it can be dissolved in a variety of vehicles. A common method involves creating a stock solution in DMSO and then diluting it with other solvents. For example, a vehicle solution can be prepared by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is 10% DMSO followed by 90% (20% SBE-β-CD in saline).[2] Always ensure the final solution is clear and sterile-filtered before injection.
Q4: What are the recommended routes of administration for ADAC in rodents?
A4: The most common routes of administration for ADAC in rodent models are intraperitoneal (IP) and intravenous (IV) injections. The choice of route can affect the bioavailability and pharmacokinetics of the compound.[9][10] Detailed protocols for both methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected Results
-
Question: I am not observing the expected therapeutic effect (e.g., neuroprotection, cardioprotection) after administering ADAC. What could be the reason?
-
Answer:
-
Dosage: The dose of ADAC may be suboptimal. It is crucial to perform a dose-response study to determine the effective dose for your specific model and experimental conditions.[11][12][13] Refer to the "Quantitative Data Summary" tables for reported effective dose ranges.
-
Timing of Administration: The therapeutic window for ADAC can be narrow. For instance, in cerebral ischemia models, post-ischemic administration is most effective when given within a specific timeframe (e.g., 30 minutes to 6 hours after the insult).[]
-
Route of Administration: The route of administration can influence drug delivery to the target tissue. Consider if the chosen route (e.g., IP vs. IV) is appropriate for your experimental question.[9][10]
-
Paradoxical Effects: Adenosine signaling can be complex, and in some instances, adenosine agonists have been reported to have unexpected or even reversed effects depending on the duration of treatment and the specific experimental conditions.[14][15][16]
-
Issue 2: Adverse Effects Observed in Animals
-
Question: My animals are showing adverse effects such as bradycardia, hypotension, or hypothermia after ADAC administration. What should I do?
-
Answer:
-
Dose Reduction: These are known potential side effects of activating A1 adenosine receptors.[17] The first step should be to reduce the dose. A thorough dose-response study will help identify a therapeutic dose with minimal side effects.
-
Monitoring: Closely monitor the animals' heart rate, blood pressure, and body temperature, especially during and immediately after administration.
-
Receptor Selectivity: While ADAC is selective for the A1 receptor, extremely high doses might lead to off-target effects. Ensure your dose is within the published effective range.
-
Issue 3: Vehicle-Related Issues
-
Question: I am observing adverse effects in my control group that received only the vehicle. What could be the cause?
-
Answer:
-
Vehicle Composition: Some vehicles, especially those containing a high percentage of DMSO or other organic solvents, can cause local irritation or systemic toxicity. It is essential to test the vehicle alone to ensure it is well-tolerated.
-
pH and Osmolality: Ensure the pH and osmolality of your final injection solution are within a physiologically acceptable range.
-
Injection Volume and Speed: Administering too large a volume or injecting too rapidly can cause discomfort and adverse reactions. Follow the recommended guidelines for injection volumes and rates for your chosen animal model and administration route.
-
Quantitative Data Summary
Table 1: ADAC Dosage for Neuroprotection in In Vivo Models
| Animal Model | Therapeutic Area | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| Gerbil | Cerebral Ischemia | Intraperitoneal (IP) | 75 - 100 µg/kg | Increased neuronal survival, preservation of spatial memory and learning ability. | [][3] |
| Rat | Ischemic Stroke | Intravenous (IV) | AST-004 (A1/A3 agonist): 0.01 - 0.1 mg/kg | Reduced infarct volume and neurological deficits. | [18][19] |
| Mouse | Photothrombotic Stroke | Intraperitoneal (IP) | AST-004 (A1/A3 agonist): Low, Medium, and High doses tested | Reduced lesion volume. | [18] |
Table 2: ADAC Dosage for Cardioprotection in In Vivo Models
| Animal Model | Therapeutic Area | Route of Administration | Effective Dose | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Canine | Myocardial Ischemia/Reperfusion | Intravenous (IV) | AMP 579 (A1/A2 agonist): 10 µg/kg/min for 15 min | Significantly decreased myocardial infarct size. |[20] | | Mouse | Ischemia-Reperfusion | Perfusion | 10 µM | Improved functional recovery and reduced LDH efflux. |[21] |
Table 3: ADAC Dosage for Other In Vivo Applications
| Animal Model | Therapeutic Area | Route of Administration | Effective Dose Range | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Noise-Induced Hearing Loss | Intraperitoneal (IP) | 25 - 300 µg/kg/day for 5 days | Mitigated noise-induced cochlear injury and protected sensory hair cells. |[2] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Gently restrain the rat. The two-person technique is recommended, where one person restrains the animal and the other performs the injection.[22]
-
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[22][23]
-
Needle and Syringe: Use a 23-25 gauge needle. The maximum injection volume should not exceed 10 ml/kg.[22]
-
Injection Procedure:
-
Insert the needle at a 30-40° angle with the bevel facing up.[22]
-
Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Inject the ADAC solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.[24][25]
-
Vein Dilation: To improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.[24][25]
-
Needle and Syringe: Use a 27-30 gauge needle. The maximum bolus injection volume is typically 5 ml/kg.[25][26]
-
Injection Procedure:
-
Clean the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins, parallel to the vein, with the bevel facing up.
-
A successful insertion is often indicated by a "flash" of blood in the needle hub.
-
Inject the ADAC solution slowly. The vein should blanch as the solution is injected.
-
If swelling occurs, the needle is not in the vein, and you should withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo ADAC Studies.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Neuroprotective effects of adenosine in cerebral ischemia: window of opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine as a Key Mediator of Neuronal Survival in Cerebral Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the intraperitoneal and intravenous routes of cisplatin administration in an advanced ovarian cancer model of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dose-response relationship for rat liver DNA damage caused by 49 rodent carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An unexpected response to adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Good, the Bad, and the Deadly: Adenosinergic Mechanisms Underlying Sudden Unexpected Death in Epilepsy [frontiersin.org]
- 17. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 18. Frontiers | Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke [frontiersin.org]
- 19. Dual adenosine receptor agonist reduces brain damage in ischemic stroke model | BioWorld [bioworld.com]
- 20. Cardiovascular pharmacology of the adenosine A1/A2-receptor agonist AMP 579: coronary hemodynamic and cardioprotective effects in the canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cardioprotection with adenosine metabolism inhibitors in ischemic-reperfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. research.vt.edu [research.vt.edu]
- 24. dsv.ulaval.ca [dsv.ulaval.ca]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. research.vt.edu [research.vt.edu]
Technical Support Center: Adenosine Amine Congener (ADAC)
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Adenosine Amine Congener (ADAC), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound (ADAC)?
A1: The solid form of ADAC should be stored at -20°C for long-term stability.[1][2] Some suppliers suggest that storage at 4°C is acceptable for shorter periods (up to 2 years).[3] For maximum shelf-life, -20°C is the recommended temperature.
Q2: What is the expected stability of solid ADAC when stored correctly?
A2: When stored at -20°C, the solid powder is stable for at least four years.[1] Another supplier indicates a stability of three years at the same temperature.[2]
Q3: How should I prepare and store stock solutions of ADAC?
A3: ADAC is primarily soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid compound in DMSO; sonication may be required to fully dissolve the powder.[2][3] For long-term storage, aliquoted stock solutions should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2][3][4] It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[2]
Q4: I am having trouble dissolving the ADAC powder. What can I do?
A4: If you encounter solubility issues, especially in DMSO, gentle warming and sonication are recommended to facilitate dissolution.[2][3] Ensure you are using a sufficient volume of solvent for the amount of compound.
Q5: Can I dissolve ADAC in aqueous buffers?
A5: While some sources describe ADAC as "water-soluble,"[][6] its solubility is limited. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into your aqueous experimental buffer.[4] When diluting, add the co-solvents sequentially and ensure the solution is clear before adding the next component.[2]
Q6: My experimental results are inconsistent. Could this be related to compound stability?
A6: Yes, inconsistent results can be a sign of compound degradation. This can occur from improper storage of stock solutions, multiple freeze-thaw cycles, or instability in the experimental buffer. Always use freshly prepared dilutions from a properly stored stock solution. If you suspect degradation, a purity analysis via HPLC is recommended.
Q7: Is ADAC sensitive to light?
A7: One supplier recommends protecting the compound from light.[7] While not universally stated, it is good laboratory practice to store stock solutions in amber vials or protect them from direct light exposure to minimize the risk of photodegradation.
Data Presentation: Storage and Stability
Table 1: Storage Conditions and Stability of Solid ADAC
| Storage Temperature | Shelf Life | Source |
| -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [2][3] |
| 4°C | 2 years | [3] |
Table 2: Storage Conditions and Stability of ADAC Stock Solutions
| Storage Temperature | Shelf Life | Source |
| -80°C | 2 years | [3][4] |
| -20°C | 1 year | [2][3][4] |
Table 3: Solubility of ADAC
| Solvent | Concentration | Notes | Source |
| DMSO | ≥ 10 mg/mL | - | [7] |
| DMSO | 31.25 mg/mL (54.2 mM) | Sonication is recommended | [2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo) | 2 mg/mL (3.47 mM) | Sonication is recommended | [2] |
| 0.1 M Acetic Acid | 12 mM | - | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of solid ADAC powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly. If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes. Store immediately at -80°C or -20°C.
Protocol 2: Quality Control of ADAC Stability by HPLC
This protocol provides a general framework. Specific parameters (e.g., column, mobile phase, gradient) may need to be optimized.
-
Objective: To assess the purity and potential degradation of an ADAC sample over time.
-
Materials:
-
ADAC sample (newly prepared and aged/stored)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
HPLC-grade solvents
-
-
Methodology:
-
Prepare a standard solution of freshly dissolved ADAC at a known concentration (e.g., 1 mg/mL in DMSO).
-
Prepare a sample of the stored ADAC solution at the same concentration.
-
Set the HPLC UV detector to monitor at the λmax of ADAC (e.g., 251 nm or 304 nm).[1]
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the fresh standard solution and run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to elute the compound. Record the chromatogram.
-
Inject the stored sample solution using the identical method.
-
Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main ADAC peak in the stored sample relative to the fresh standard indicates degradation. Purity can be calculated by dividing the area of the main peak by the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent ADAC experimental results.
Caption: Experimental workflow for testing the stability of ADAC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NB-64-42169-25mg | this compound [96760-69-9] Clinisciences [clinisciences.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. abmole.com [abmole.com]
- 8. This compound CAS#: [m.chemicalbook.com]
Preventing Adenosine amine congener degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Adenosine (B11128) Amine Congener (ADAC) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing Adenosine Amine Congener (ADAC)?
A1: The recommended solvent for dissolving ADAC is dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions in DMSO can be stored for extended periods.
Q2: What are the recommended storage conditions for ADAC solutions?
A2: For long-term stability, it is recommended to store ADAC stock solutions at -20°C or -80°C. Under these conditions, the solution can be stable for up to two years.[2] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the primary mechanisms of ADAC degradation in solution?
A3: Based on studies of similar adenosine analogs, the primary degradation pathways for ADAC in solution are likely to be:
-
Enzymatic Degradation: Deamination by adenosine deaminase (ADA) or adenosine deaminase-like proteins (ADAL) present in biological samples.[3][4][5][6]
-
Hydrolysis: Cleavage of the glycosidic bond or other labile bonds, which can be influenced by pH and temperature.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Q4: Can I use aqueous buffers to prepare my working solutions of ADAC?
A4: Yes, aqueous buffers can be used to prepare working solutions from a DMSO stock. However, the stability of ADAC in aqueous solutions is lower than in DMSO. The pH of the buffer can significantly impact stability, with neutral to slightly acidic conditions generally being more favorable. It is recommended to prepare fresh aqueous working solutions for each experiment.
Q5: Is ADAC sensitive to light?
A5: Adenosine and its analogs can be susceptible to photodegradation. Therefore, it is recommended to protect ADAC solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and experiments involving prolonged light exposure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of ADAC in the working solution. | 1. Prepare fresh working solutions: Make fresh dilutions from a frozen DMSO stock for each experiment. 2. Control for pH: Use a buffer system to maintain a stable pH in your experimental setup. 3. Protect from light: Keep solutions in light-blocking containers. 4. Assess stability: Perform a stability study under your specific experimental conditions using HPLC or LC-MS/MS (see Experimental Protocols section). |
| Precipitation of ADAC in aqueous solution. | Low aqueous solubility of ADAC, especially at higher concentrations. | 1. Use a co-solvent: For in vivo studies, a mixture of DMSO, PEG300, Tween-80, and saline can be used to improve solubility. 2. Sonication: Gentle sonication can help to redissolve precipitated material. 3. Lower the concentration: If possible, use a lower concentration of ADAC in your experiments. |
| Loss of activity in biological assays. | Enzymatic degradation by adenosine deaminase present in cell lysates or tissue preparations. | 1. Add an adenosine deaminase inhibitor: Include an inhibitor such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or deoxycoformycin in your assay buffer.[7] 2. Use purified enzyme systems: If possible, use purified recombinant proteins to minimize contaminating enzymatic activities. |
Stability Data
The following table summarizes the recommended storage conditions for this compound.
| Formulation | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solution in DMSO | -20°C | Up to 1 year | [2] |
| Solution in DMSO | -80°C | Up to 2 years | [2] |
Experimental Protocols
Protocol 1: Preparation of ADAC Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid ADAC to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of ADAC in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of ADAC in Solution using HPLC
This protocol provides a general framework for assessing the stability of ADAC under specific experimental conditions. The exact chromatographic conditions may need to be optimized for your specific HPLC system and column.
-
Materials:
-
ADAC solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile phase B: Acetonitrile with 0.1% TFA or formic acid
-
ADAC analytical standard
-
-
Procedure:
-
Prepare ADAC samples: Prepare solutions of ADAC in the desired buffer or media at the concentration used in your experiments. Prepare a control sample stored under ideal conditions (e.g., freshly prepared in DMSO at -20°C).
-
Incubate samples: Store the test samples under the conditions you wish to evaluate (e.g., specific temperature, pH, light exposure) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Prepare standards: Prepare a calibration curve using the ADAC analytical standard.
-
HPLC Analysis:
-
Set the UV detector to the λmax of ADAC (approximately 251 and 304 nm).[1]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a fixed volume of each standard, control, and incubated sample.
-
Run a gradient elution method to separate ADAC from potential degradation products. An example gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent ADAC peak.
-
-
Data Analysis:
-
Quantify the concentration of ADAC remaining at each time point using the calibration curve.
-
Calculate the percentage of ADAC remaining relative to the time zero sample.
-
Plot the percentage of remaining ADAC versus time to determine the degradation rate.
-
-
Visualizations
Caption: Potential degradation pathways for ADAC in solution.
Caption: Experimental workflow for assessing ADAC stability.
Caption: Simplified signaling pathway of ADAC via the A1 adenosine receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine deaminase-like protein 1 (ADAL1): characterization and substrate specificity in the hydrolysis of N(6)- or O(6)-substituted purine or 2-aminopurine nucleoside monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Adenosine amine congener
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Adenosine (B11128) Amine Congener (AAC), a selective A1 adenosine receptor agonist. The following information is designed to help address specific issues related to potential off-target effects during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine Amine Congener (AAC) and what is its primary mechanism of action?
This compound (ADAC) is a selective agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary on-target effect is the activation of the A1AR, which is typically coupled to the inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can lead to various cellular responses, including neuroprotection and otoprotection.[1][5]
Q2: What are off-target effects and why are they a concern when using AAC?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For AAC, this could involve interactions with other adenosine receptor subtypes (A2A, A2B, A3), other GPCRs, or unrelated proteins. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the activation of the A1AR. Off-target effects can also cause cellular toxicity.
Q3: How can I determine if the effects I'm observing are due to on-target A1AR activation by AAC?
Several experimental controls are essential to confirm on-target activity:
-
Use an A1AR Antagonist: Pre-treatment with a selective A1AR antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), should block the effects of AAC.[6] If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Genetic Knockdown/Knockout: The most definitive method is to use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the A1 adenosine receptor (ADORA1 gene). If AAC still produces the effect in cells lacking the A1AR, the effect is unequivocally off-target.
-
Inactive Control: Ideally, a structurally similar but biologically inactive analog of AAC would be used as a negative control. However, a commercially available, validated inactive analog of AAC is not readily documented. N6-benzyladenosine is structurally related but retains biological activity.[7] In the absence of a true inactive analog, the combination of the controls listed above is crucial.
Q4: What is the selectivity profile of AAC?
While AAC is described as a selective A1AR agonist, detailed quantitative data on its binding affinity (Ki) or functional potency (EC50) across all four adenosine receptor subtypes (A1, A2A, A2B, A3) is not consistently available in a single public resource. To confidently assess the potential for off-target effects at other adenosine receptors, it is highly recommended that researchers determine the selectivity profile of the specific batch of AAC being used in their experiments.
Data Presentation
Table 1: Representative Selectivity Profile of Adenosine Receptor Ligands
This table provides an example of how to present selectivity data. Note: The values for AAC are placeholders and should be determined experimentally.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity vs. A1AR (Ki-fold) |
| This compound (AAC) | A1 | [Experimental Value] | [Experimental Value] | - |
| A2A | [Experimental Value] | [Experimental Value] | [Calculate] | |
| A2B | [Experimental Value] | [Experimental Value] | [Calculate] | |
| A3 | [Experimental Value] | [Experimental Value] | [Calculate] | |
| N6-Cyclopentyladenosine (CPA) (Reference A1 Agonist) | A1 | 2.3 | - | - |
| A2A | 790 | - | 343 | |
| A3 | 43 | - | 18.7 | |
| CGS-21680 (Reference A2A Agonist) | A1 | >1000 | - | >[Value] |
| A2A | 27 | - | - | |
| NECA (Non-selective Agonist) | A1 | 6.2 | 14 | - |
| A2A | 14 | 20 | 2.3 | |
| A2B | 5600 | 2500 | 903 | |
| A3 | 23 | 38 | 3.7 |
Data for reference compounds are compiled from various sources and should be used as a general guide.[8][9] Experimental conditions can significantly affect these values.
Mandatory Visualization
A1 Adenosine Receptor Signaling Pathway
Caption: Canonical signaling pathway of the A1 adenosine receptor upon activation by AAC.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to investigate on- and off-target effects of AAC, along with troubleshooting guides.
Radioligand Displacement Assay for Adenosine Receptor Selectivity
Objective: To determine the binding affinity (Ki) of AAC for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation: Use cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand Selection:
-
A1AR: [3H]DPCPX (antagonist) or [3H]CPA (agonist)
-
A2AR: [3H]ZM241385 (antagonist) or [3H]CGS-21680 (agonist)
-
A2BR: [3H]PSB-603 (antagonist)
-
A3AR: [125I]AB-MECA (agonist)
-
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and increasing concentrations of unlabeled AAC.
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the AAC concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing of filters. | Increase the number and volume of washes. | |
| Radioligand sticking to filters. | Pre-soak filters in polyethyleneimine (PEI). | |
| Low specific binding | Low receptor expression in membranes. | Use membranes with higher receptor density. |
| Degraded radioligand or AAC. | Use fresh stocks of compounds. | |
| Inconsistent results | Incomplete mixing of reagents. | Ensure thorough mixing at each step. |
| Pipetting errors. | Use calibrated pipettes. |
Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC50) and efficacy of AAC at Gi- and Gs-coupled adenosine receptors.
Methodology:
-
Cell Culture: Use cell lines stably expressing the adenosine receptor subtype of interest.
-
Assay Principle:
-
For A1/A3 (Gi-coupled): Stimulate cells with forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels. Co-incubate with increasing concentrations of AAC. A potent agonist will cause a dose-dependent decrease in cAMP.
-
For A2A/A2B (Gs-coupled): Incubate cells with increasing concentrations of AAC. A potent agonist will cause a dose-dependent increase in cAMP.
-
-
cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the AAC concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No response to AAC (for A1/A3) | Low basal cAMP levels. | Optimize forskolin concentration to achieve a robust signal window. |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and consistent cell numbers per well. |
| Phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor (e.g., IBMX) in the assay buffer. | |
| Unexpected agonist activity at A2A/A2B | Off-target effect. | This indicates AAC is not completely selective for A1. Quantify the EC50 to determine the selectivity ratio. |
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of AAC to the A1AR in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or a saturating concentration of AAC.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble A1AR by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble A1AR against the temperature for both vehicle- and AAC-treated samples. A shift in the melting curve to a higher temperature in the AAC-treated sample indicates target engagement and stabilization.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No thermal shift observed | AAC is not cell-permeable. | Confirm cell permeability through other means or perform CETSA on cell lysates. |
| AAC concentration is too low. | Use a higher concentration of AAC (e.g., 10-100x Ki). | |
| The A1AR does not undergo a significant thermal shift upon ligand binding. | This is a limitation of the assay for some targets. | |
| High background in Western blot | Antibody is not specific or concentration is too high. | Optimize antibody concentration and blocking conditions. |
Genetic Knockdown for On-Target Validation
Objective: To confirm that the biological effect of AAC is dependent on the A1AR.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the ADORA1 gene (the gene encoding the A1AR). Use a non-targeting scramble siRNA as a negative control.
-
Knockdown Verification: After 48-72 hours, verify the knockdown of A1AR protein levels by Western blot or qPCR for mRNA levels.
-
Functional Assay: Treat both the A1AR-knockdown cells and the control cells with AAC and measure the biological response of interest.
-
Data Analysis: If the biological effect of AAC is significantly diminished or absent in the A1AR-knockdown cells compared to the control cells, this confirms the effect is on-target.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Inefficient knockdown | Suboptimal siRNA concentration or transfection reagent. | Optimize siRNA concentration and transfection conditions for your cell line. |
| High protein stability of A1AR. | Extend the time post-transfection before running the functional assay (e.g., 96 hours). | |
| Cell toxicity | siRNA or transfection reagent is toxic to the cells. | Reduce the concentration of siRNA and/or transfection reagent. |
Experimental Workflow for Validating On-Target Effects
Caption: A logical workflow for validating the on-target effects of AAC.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Properties of this compound in Cochlear Perilymph after Systemic Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 7. N6-benzyladenosine | DNPH1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Adenosine Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of adenosine (B11128) antagonists.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My adenosine antagonist, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media). What is happening and how can I prevent this?
A1: This is a common phenomenon known as "salting out" or precipitation upon solvent-shifting. DMSO is a strong organic solvent that can dissolve many nonpolar compounds. When the DMSO stock is introduced into an aqueous buffer, the polarity of the solvent system increases dramatically, causing your poorly soluble adenosine antagonist to crash out of solution.
Initial Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, as most cell lines can tolerate this level. To achieve this, you may need to prepare a more concentrated initial stock in DMSO.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create intermediate dilutions of your concentrated stock in pure DMSO. Then, add the final DMSO intermediate to your aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Gentle Warming and Sonication: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes help maintain solubility. Brief sonication in a water bath after dilution can also help to break up small precipitates and re-dissolve the compound. However, be cautious with heat-labile compounds.
Q2: I've tried optimizing the dilution of my DMSO stock, but my adenosine antagonist still precipitates over time in my cell culture media. What other strategies can I try?
A2: If simple dilution optimization fails, you will likely need to employ a solubility enhancement technique. The choice of technique will depend on the physicochemical properties of your specific adenosine antagonist.
Recommended Strategies:
-
Co-solvents: Introduce a less polar, water-miscible co-solvent into your aqueous buffer. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). These reduce the overall polarity of the solvent system, helping to keep your compound in solution. Start with low percentages (e.g., 1-5%) and assess for any effects on your experimental system.
-
pH Modification: If your adenosine antagonist has ionizable functional groups, its solubility will be pH-dependent. For weakly basic compounds, lowering the pH of the buffer can increase solubility. Conversely, for weakly acidic compounds, increasing the pH can improve solubility. Determine the pKa of your compound to guide the pH adjustment.
-
Formulation with Excipients: For in vivo studies or more complex in vitro models, consider formulating your compound using techniques like cyclodextrin (B1172386) complexation, nanosuspensions, or solid dispersions. These are discussed in more detail in the FAQs and Experimental Protocols sections.
Q3: I am developing a formulation for in vivo studies and need to achieve a higher concentration of my adenosine antagonist than what is possible with simple co-solvents. What are my options?
A3: For in vivo applications requiring higher drug concentrations, more advanced formulation strategies are necessary. The most common and effective approaches are:
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution. Nanosuspensions can be administered orally or parenterally.
-
Solid Dispersions: In this method, the drug is dispersed in a hydrophilic carrier at a solid state. This can be achieved by melting the drug and carrier together (fusion method) or by dissolving them in a common solvent and then evaporating the solvent. When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming an inclusion complex that is more water-soluble.
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of the active drug. The modification is designed to improve solubility and is cleaved in vivo to release the active parent drug. This is a more involved chemical synthesis approach but can be very effective. For example, a phosphate (B84403) prodrug of the A2A antagonist MSX-2, named MSX-3, exhibited a water solubility of 9 mg/mL.[1] Another prodrug of MSX-2, MSX-4, had a water solubility of 7.3 mg/mL.[2]
Frequently Asked Questions (FAQs)
What are the main classes of adenosine antagonists and why do they have poor solubility?
Adenosine antagonists are broadly classified into xanthine (B1682287) derivatives (e.g., caffeine, theophylline) and non-xanthine derivatives. Many of these compounds, particularly the potent and selective ones, are highly lipophilic and have rigid, planar structures that can lead to strong intermolecular interactions in the solid state.[2][3] This results in high crystal lattice energy and, consequently, poor aqueous solubility.
How much can I realistically expect to increase the solubility of my adenosine antagonist?
The achievable increase in solubility can vary dramatically depending on the compound and the chosen method. Here are some general expectations:
-
Co-solvents: Can provide a several-fold increase in solubility.
-
pH Adjustment: For ionizable compounds, this can lead to a 10- to 1000-fold increase in solubility within a physiologically acceptable pH range.
-
Cyclodextrins: Can increase solubility by several orders of magnitude.
-
Nanosuspensions and Solid Dispersions: Can significantly improve the dissolution rate and apparent solubility, often leading to substantial improvements in bioavailability.
-
Prodrugs: Can offer the most dramatic increases in solubility, with some examples showing over a 1000-fold improvement.
Which solubility enhancement technique is best for my adenosine antagonist?
The optimal technique depends on several factors:
-
Physicochemical Properties of the Drug: (e.g., pKa, logP, melting point, presence of hydrogen bond donors/acceptors).
-
Intended Application: (e.g., in vitro cell-based assay, in vivo pharmacokinetic study).
-
Required Dose and Route of Administration.
-
Available Equipment and Expertise.
The following decision-making workflow can help guide your selection:
Quantitative Data on Solubility Enhancement
The following table summarizes available data on the solubility of adenosine antagonists and the improvements achieved with various techniques.
| Adenosine Antagonist | Original Aqueous Solubility | Enhancement Technique | Carrier/Modification | Achieved Solubility | Fold Increase | Reference |
| MSX-2 | Low (not specified) | Prodrug | Phosphate ester (MSX-3) | 9 mg/mL | Not specified | [1] |
| MSX-2 | Low (not specified) | Prodrug | L-valine ester (MSX-4) | 7.3 mg/mL | Not specified | [2] |
| Theophylline | 8.3 mg/mL | Solid Dispersion | HPMC | Improved solubility | Not specified | [3] |
| Theobromine | 0.33 mg/mL | Co-crystal | Succinic Acid | Improved solubility | Not specified | [3] |
| Xanthine | ~0.07 mg/mL (1 g/14.5 L at 16°C) | - | - | - | - | [4] |
Experimental Protocols
Here are detailed methodologies for three key solubility enhancement techniques.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol is a general guideline and should be optimized for your specific adenosine antagonist.
Materials:
-
Adenosine antagonist
-
Stabilizer (e.g., Pluronic F68, Poloxamer 188, HPMC)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or bead mill
-
Purified water
Procedure:
-
Preparation of the Suspension:
-
Accurately weigh the adenosine antagonist and the chosen stabilizer. A common starting point is a drug-to-stabilizer ratio of 1:1 to 1:2 (w/w).
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the adenosine antagonist powder in the stabilizer solution to form a pre-suspension. Stir for 30 minutes.
-
-
Milling:
-
Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to about 50-70% with the beads.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified time (e.g., 1-4 hours). The optimal milling time and speed will need to be determined empirically.
-
Monitor the temperature of the milling chamber to avoid thermal degradation of the compound.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.
-
Characterize the nanosuspension for particle size and particle size distribution using a dynamic light scattering (DLS) instrument.
-
Assess the saturation solubility of the nanosuspension by equilibrating the suspension for 24-48 hours, followed by ultracentrifugation and quantification of the drug in the supernatant by HPLC.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Materials:
-
Adenosine antagonist
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator or vacuum oven
-
Mortar and pestle, sieve
Procedure:
-
Dissolution:
-
Accurately weigh the adenosine antagonist and the carrier. Common drug-to-carrier ratios range from 1:1 to 1:10 (w/w).
-
Dissolve both the drug and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).
-
Continue evaporation until a dry, thin film or solid mass is formed.
-
-
Post-Processing:
-
Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion for its amorphous or crystalline nature using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
-
Perform dissolution testing to compare the release profile of the solid dispersion with the pure drug.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
Adenosine antagonist
-
β-Cyclodextrin or a derivative (e.g., HP-β-CD, SBE-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Complex Formation:
-
Accurately weigh the adenosine antagonist and the cyclodextrin, typically in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Slowly add the adenosine antagonist to the paste while triturating continuously for 45-60 minutes.
-
During kneading, maintain a pasty consistency by adding small amounts of the solvent mixture if necessary.
-
-
Drying:
-
Scrape the kneaded mass from the mortar and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Post-Processing and Characterization:
-
Pulverize the dried complex and pass it through a sieve.
-
Confirm the formation of the inclusion complex using techniques like DSC, XRPD, or NMR spectroscopy.
-
Determine the solubility of the complex in water and compare it to that of the pure drug.
-
This technical support center provides a starting point for addressing the solubility challenges of adenosine antagonists. Successful solubility enhancement often requires empirical optimization of the methods described.
References
Adenosine amine congener formulation for intraperitoneal injection
Technical Support Center: Adenosine (B11128) Amine Congener Formulation
Welcome to the technical support center for adenosine amine congener formulations. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully preparing and administering these compounds for intraperitoneal (IP) injection.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when formulating adenosine amine congeners for IP injection?
A1: The most significant challenge is their typically poor water solubility. Many adenosine analogs are hydrophobic and require a specific vehicle or formulation strategy to achieve a stable solution suitable for in vivo experiments. Direct dissolution in aqueous buffers like saline or PBS is often not feasible.
Q2: What are the most common vehicles used for IP injection of these compounds?
A2: A multi-component vehicle is often necessary. Common strategies involve dissolving the compound in a small amount of an organic solvent first, followed by dilution with an aqueous solution. Common vehicles include:
-
DMSO/Saline Mixtures: A typical approach involves dissolving the compound in 100% DMSO to create a stock solution, which is then diluted with saline (0.9% NaCl) to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to avoid toxicity.[1][2]
-
Solutions with Solubilizing Agents: Formulations may include agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD) to improve solubility and stability.[1][3]
-
Adjusted pH Saline: For some compounds, adjusting the pH of the saline with a few drops of NaOH or HCl can improve solubility.[4]
Q3: My compound precipitates out of solution after I dilute my DMSO stock with saline. What should I do?
A3: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. Key factors to investigate are the final DMSO concentration, the concentration of the drug, and the temperature of the solutions.
Q4: What are the risks of injecting a solution that has precipitated?
A4: Injecting a solution containing a precipitate is dangerous and can compromise your experiment.[5] Potential risks include:
-
Inaccurate Dosing: The actual amount of dissolved drug administered will be lower than intended.
-
Tissue Irritation and Inflammation: Particulate matter can cause significant irritation, inflammation, or even necrosis at the injection site.
-
Vessel Occlusion: If particles enter the bloodstream, they can cause embolisms.[5]
-
Altered Pharmacokinetics: The precipitated drug may be absorbed slowly and erratically, leading to unreliable and irreproducible results.
Q5: How should I store my stock and working solutions?
A5: Stock solutions of adenosine congeners in 100% DMSO are typically stable for extended periods when stored at -20°C or -80°C. However, aqueous working solutions are much less stable and should ideally be prepared fresh on the day of the experiment. Do not store dilute aqueous solutions for more than 24 hours unless stability data suggests otherwise.[6]
Troubleshooting Guide
This guide addresses the most common issue encountered during formulation: precipitation.
Issue: Compound Precipitates Upon Dilution with Aqueous Buffer
This workflow will help you diagnose and solve precipitation problems.
Data Presentation: Formulation & Dosing
The tables below provide reference data for common adenosine amine congeners. Note that optimal concentrations and vehicles should be determined empirically for your specific experimental conditions.
Table 1: Solubility and Vehicle Recommendations
| Compound | Common Vehicle Options | Max Solubility (in Vehicle) | Reference |
| NECA | 10% DMSO in Saline | Soluble to 40 mM in 100% DMSO | [7][8][9] |
| 5% DMSO, 40% PEG300, 5% Tween-80 in ddH₂O | ≥ 31 mg/mL (clear solution) | [10] | |
| CPA | Saline (with pH adjustment) | Dose-dependent effects observed from 0.1 mg/kg | [4][11] |
| 10% DMSO in Saline | (Empirically determined) | ||
| ADAC | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (clear solution) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (clear solution) | [1] | |
| CGS-21680 | Saline (with pH adjustment) | Dose-dependent effects observed from 0.03 mg/kg | [4] |
| 31% PEG 400, 0.5% DMSO in Saline | 1 mg/kg concentration used in studies | [3] |
Table 2: Example Intraperitoneal Dosing in Rodents
| Compound | Species | Dose Range (mg/kg) | Effect | Reference |
| CPA | Rat | 0.1 - 0.3 | Dose-dependent decrease in blood pressure and heart rate | [4][11] |
| CGS-21680 | Rat | 0.03 - 0.5 | Dose-dependent increase in heart rate | [4] |
| ADAC | Rat | 0.025 - 0.3 | Mitigates noise-induced hearing loss | [12] |
| NECA | Mouse | (up to 1) | Inhibition of cocaine self-administration | [8] |
Experimental Protocols
Protocol 1: Basic Formulation using DMSO and Saline
This protocol is a starting point for compounds with moderate solubility.
-
Preparation of Stock Solution:
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add 100% DMSO to dissolve the powder and create a concentrated stock solution (e.g., 10 mg/mL or 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be required.
-
-
Preparation of Working Solution (for a 1 mg/kg dose in a 25g mouse):
-
Calculate Dose: A 25g mouse requires 0.025 mg of the drug.
-
Calculate Volume of Stock: If the stock is 10 mg/mL, you need 2.5 µL of the stock solution.
-
Prepare Vehicle: The typical injection volume for a mouse is 100-200 µL. Let's aim for 100 µL.
-
Dilution: In a new sterile tube, add 97.5 µL of sterile 0.9% saline.
-
Final Formulation: While vortexing the saline, slowly add the 2.5 µL of DMSO stock solution. This results in a final DMSO concentration of 2.5%.
-
Visual Inspection: Inspect the final solution against a light and dark background to ensure it is clear and free of any precipitate. If precipitation occurs, refer to the Troubleshooting Guide .
-
-
Administration:
-
Administer the solution via intraperitoneal injection immediately after preparation.
-
Protocol 2: Advanced Formulation using a Co-Solvent Vehicle
This protocol is for compounds that precipitate in simple DMSO/saline mixtures.[1]
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution in 100% DMSO as described in Protocol 1.
-
-
Preparation of Working Solution (Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Calculate Required Volumes: For a 1 mL final volume, you will need:
-
100 µL of your DMSO drug stock
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile 0.9% Saline
-
-
Mixing Order is Critical: a. Start with the 400 µL of PEG300 in a sterile tube. b. Add the 100 µL of DMSO drug stock to the PEG300 and vortex until the solution is homogeneous. c. Add the 50 µL of Tween-80 and vortex again until fully mixed. d. Slowly add the 450 µL of saline dropwise while continuously vortexing to prevent precipitation.
-
Visual Inspection: Carefully inspect the final solution for clarity.
-
Visualizations
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors typically couple to Gᵢ, which inhibits adenylyl cyclase, while A₂ₐ and A₂ᵦ receptors couple to Gₛ, which stimulates it.[13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Activity of Adenosine Amine Congener in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine (B11128) amine congener (ADAC), a selective A1 adenosine receptor agonist, with other relevant compounds. It includes supporting experimental data, detailed protocols for key cell-based assays, and visualizations of signaling pathways and experimental workflows to aid researchers in validating its activity.
Comparative Analysis of A1 Adenosine Receptor Agonists
Adenosine amine congener (ADAC) is a notable selective agonist for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes.[1] Activation of the A1 receptor, which is primarily coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade makes cAMP inhibition assays a primary method for quantifying the activity of A1 receptor agonists.
For a comprehensive evaluation, ADAC's performance is often compared against other well-characterized A1 receptor agonists, such as N6-cyclopentyladenosine (CPA). CPA is a potent and highly selective A1 receptor agonist widely used as a reference compound in pharmacological studies.[3]
Data Presentation
| Compound | Primary Target | Ki (nM) for human A1 Receptor | EC50 (nM) in cAMP Assay | Selectivity Profile |
| This compound (ADAC) | Adenosine A1 Receptor | Not explicitly found | Not explicitly found | Selective A1 agonist[1] |
| N6-cyclopentyladenosine (CPA) | Adenosine A1 Receptor | 2.3[3] | ~2.1 - 33[4][5] | Highly selective for A1 over A2A and A3 receptors[3] |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist like ADAC initiates an intracellular signaling cascade. The receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. The Gβγ subunit can activate other effectors, such as potassium channels, and inhibit calcium channels.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow for cAMP Assay
A common method to validate the activity of A1 receptor agonists is the competitive cAMP assay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF). This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the A1 receptor.
Caption: Workflow for HTRF cAMP Assay.
Experimental Protocols
HTRF cAMP Assay for A1 Adenosine Receptor Agonist Activity
This protocol is designed to quantify the potency of A1 receptor agonists by measuring their ability to inhibit forskolin-induced cAMP accumulation in a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293).[6][7][8][9]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor: 500 µM IBMX or 25 µM Rolipram in assay buffer (Note: Rolipram is preferred as IBMX can have antagonist activity at the A1 receptor).[6]
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Forskolin solution.
-
Test compounds (this compound, CPA) and reference compounds.
-
White, low-volume 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, aspirate the culture medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer containing PDE inhibitor and ADA and adjust the cell density to the desired concentration (typically 1,000-10,000 cells per well).[6]
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations (in duplicate or triplicate).
-
Add 2.5 µL of forskolin at a final concentration that stimulates ~80% of the maximal cAMP response (EC80).
-
Incubate the plate for 30 minutes at room temperature.[6]
-
Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 nm ratio and normalize the data.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Aequorin-Based Calcium Assay for Gi/o-Coupled GPCRs
While A1 receptors primarily signal through cAMP inhibition, they can also couple to phospholipase C and induce intracellular calcium mobilization, especially when co-expressed with a promiscuous G-protein like Gα16.[10] The aequorin assay is a sensitive method to detect these calcium fluxes.[11][12][13]
Materials:
-
HEK293 or CHO-K1 cells co-expressing the human A1 adenosine receptor, Gα16, and aequorin (e.g., mitochondrially-targeted aequorin).[10]
-
Cell culture medium.
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Coelenterazine (B1669285) h (substrate for aequorin).
-
Test compounds (this compound, CPA).
-
White, opaque 96- or 384-well microplates.
-
Luminometer with injectors.
Procedure:
-
Cell Preparation:
-
Seed the cells into white, opaque-bottom plates and culture overnight.
-
-
Aequorin Reconstitution:
-
On the day of the assay, wash the cells with assay buffer.
-
Incubate the cells with 5 µM coelenterazine h in assay buffer for 2-4 hours at 37°C in the dark to reconstitute the aequorin.
-
After incubation, wash the cells to remove excess coelenterazine.
-
-
Assay Protocol:
-
Place the plate in the luminometer.
-
Inject the test compound at various concentrations into the wells.
-
Immediately measure the light emission (luminescence) for 20-30 seconds.
-
-
Data Acquisition and Analysis:
-
The luminescence signal is proportional to the intracellular calcium concentration.
-
Integrate the luminescence signal over time (Area Under the Curve, AUC).
-
Plot the AUC against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. youtube.com [youtube.com]
- 10. angioproteomie.com [angioproteomie.com]
- 11. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine Amine Congener and Other A1 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine (B11128) Amine Congener (AAC) with other well-established A1 adenosine receptor (A1AR) agonists. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug discovery and development projects.
The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target implicated in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Agonists of the A1AR have shown potential in the treatment of conditions such as cardiac arrhythmias, neuropathic pain, and epilepsy. This guide focuses on a comparative analysis of the binding affinity and functional potency of AAC alongside other prominent A1AR agonists: N6-cyclopentyladenosine (CPA), 5'-N-Ethylcarboxamidoadenosine (NECA), 2-chloro-N6-cyclopentyladenosine (CCPA), and (R)-N6-phenylisopropyladenosine (R-PIA).
Performance Comparison of A1 Adenosine Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of AAC and other selected A1AR agonists. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the absolute values.
Table 1: Binding Affinities (Ki, nM) at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | A1 Selectivity vs A2A | A1 Selectivity vs A2B | A1 Selectivity vs A3 |
| Adenosine amine congener (AAC) | Selective Agonist[1][2] | - | - | - | - | - | - |
| CPA | 2.3[3] | 790[3] | - | 43[3] | ~343-fold | - | ~19-fold |
| NECA | 14[4][5][6] | 20[4][5][6] | EC50 = 2400[4][5][6] | 6.2[4][5][6] | Non-selective | Non-selective | Non-selective |
| CCPA | 0.4[7] | 3900[7] | 18800[1] | 42[1] | ~9750-fold | ~47000-fold | ~105-fold |
| R-PIA | - | - | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of other receptor / Ki of A1 receptor). Data for AAC across all receptor subtypes from a single source is limited.
Table 2: Functional Potency (EC50/IC50, nM) at the A1 Adenosine Receptor
| Compound | Assay Type | EC50/IC50 (nM) |
| This compound (AAC) | - | - |
| CPA | cAMP Inhibition | 19 - 43[8] |
| Contraction Assay | 124[9] | |
| LANCE® Ultra cAMP | 0.32[8] | |
| NECA | Gi/Go Activation | 21.9[10] |
| LANCE® cAMP | 3.4[8] | |
| CCPA | Adenylate Cyclase Inhibition | 33[7] |
| R-PIA | Tyrosine Hydroxylase Inhibition | 17 |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates greater potency. The specific assay conditions can influence these values.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and downstream effectors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. innoprot.com [innoprot.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Adenosine Amine Congener (ADAC) vs. R-PIA
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Key A1 Adenosine (B11128) Receptor Agonists
The development of selective A1 adenosine receptor (A1AR) agonists has been a significant focus in the pursuit of therapeutic agents for a range of conditions, including neurodegenerative diseases, ischemia, and pain. Among the numerous compounds synthesized, Adenosine Amine Congener (ADAC) and R-phenylisopropyladenosine (R-PIA) have emerged as important tools in preclinical research. This guide provides an objective, data-driven comparison of their in vivo efficacy, drawing from available experimental evidence to highlight their distinct profiles and potential therapeutic applications.
Executive Summary
While both ADAC and R-PIA are potent and selective A1AR agonists, their in vivo profiles diverge significantly, particularly concerning their side-effect profiles. ADAC has demonstrated notable neuroprotective and otoprotective effects at doses that appear to be devoid of the significant cardiovascular side effects commonly associated with A1AR agonists.[1][2] In contrast, R-PIA, a classical A1AR agonist, exhibits pronounced cardiovascular effects, including bradycardia and hypotension, which may limit its therapeutic potential in certain applications.[3] This fundamental difference in their in vivo activity suggests distinct therapeutic windows and potential clinical applications for each compound.
Quantitative Data Comparison
The following tables summarize the key quantitative data extracted from in vivo studies of ADAC and R-PIA. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.
Table 1: In Vivo Efficacy of this compound (ADAC)
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Neuroprotection | Gerbil (bilateral carotid occlusion) | 75-200 µg/kg (acute) | i.p. | Statistically significant reduction of postischemic mortality and morbidity. | [2] |
| Neuroprotection | Gerbil (bilateral carotid occlusion) | 25-100 µg/kg (chronic) | i.p. | Protection against mortality and neuronal damage. | [2] |
| Neuroprotection | Rat (3-nitropropionic acid model) | 100 µg/kg/day | s.c. infusion | 40% reduction in striatal lesion size and prevention of severe dystonia. | [1] |
| Otoprotection | Rat (noise-induced hearing loss) | >50 µg/kg/day | i.p. | Up to 21 dB protection against hearing loss. | [4] |
| Receptor Binding Affinity (rat) | - | Ki = 0.85 nM (A1) | - | Highly selective for A1 over A2A (Ki = 210 nM) and A3 (Ki = 281 nM) receptors. | [5] |
Table 2: In Vivo Efficacy and Side Effects of R-phenylisopropyladenosine (R-PIA)
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Anti-arrhythmic | Pig (coronary occlusion) | 5 µg/kg | i.v. | Reduction in ventricular ectopic beats and incidence of ventricular fibrillation. | [3] |
| Cardiovascular | Pig | 5 µg/kg | i.v. | Heart rate reduction from 102 to 74 beats/min; Mean arterial blood pressure reduction from 95 to 81 mm Hg. | [3] |
| Feeding Behavior | Rat | Not specified | Not specified | Increased food intake after repeated administration. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: A1 Adenosine Receptor Signaling Pathway.
References
- 1. The Adenosine A1 Receptor Agonist this compound Exerts a Neuroprotective Effect against the Development of Striatal Lesions and Motor Impairments in the 3-Nitropropionic Acid Model of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The adenosine agonist N6-R-phenylisopropyladenosine (R-PIA) stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine Amine Congener (ADAC): A Comparative Analysis of its Cross-Reactivity with A2A and A3 Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Adenosine (B11128) Amine Congener (ADAC) for the A2A and A3 adenosine receptors, in contrast to its primary target, the A1 receptor. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
Executive Summary
Adenosine Amine Congener (ADAC) is a potent and highly selective agonist for the A1 adenosine receptor. While its primary activity is at the A1 subtype, understanding its cross-reactivity with other adenosine receptor subtypes, specifically A2A and A3, is crucial for a comprehensive pharmacological profile. This guide summarizes the available binding affinity data, details the experimental methodologies used to determine these affinities, and illustrates the distinct signaling pathways of the A2A and A3 receptors.
Comparative Binding Affinity of ADAC
Experimental data from radioligand binding assays demonstrates a significant preference of ADAC for the A1 adenosine receptor over the A2A and A3 subtypes. The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| This compound (ADAC) | 0.85 | 210 | 281 |
| Data obtained from studies on rat receptors.[1] |
The data clearly indicates that ADAC's affinity for the A1 receptor is substantially higher (over 200-fold) than for the A2A and A3 receptors, confirming its classification as a selective A1 agonist.[1][2][3][4]
Signaling Pathways
The A2A and A3 adenosine receptors, both G protein-coupled receptors (GPCRs), trigger distinct intracellular signaling cascades upon activation. Understanding these pathways is essential for predicting the potential downstream effects of any cross-reactivity.
Experimental Protocols
The binding affinity data presented in this guide was determined using radioligand binding assays. Below are detailed methodologies for performing such assays for adenosine receptors.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ADAC) for a specific adenosine receptor subtype (A1, A2A, or A3).
Materials:
-
Membrane Preparations: Cell membranes expressing the specific human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed. Examples include:
-
A1 Receptor: [³H]-DPCPX (antagonist) or [³H]-CHA (agonist).
-
A2A Receptor: [³H]-ZM241385 (antagonist) or [³H]-CGS 21680 (agonist).
-
A3 Receptor: [¹²⁵I]-AB-MECA (agonist).
-
-
Test Compound: this compound (ADAC) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., 10 µM NECA).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (ADAC).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the total binding (in the absence of any competing ligand) and non-specific binding (in the presence of a saturating concentration of a non-radiolabeled ligand).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional effect (agonist or antagonist activity) of a test compound on A2A (stimulatory) or A3 (inhibitory) receptor signaling.
Materials:
-
Cell Line: A cell line stably expressing the human A2A or A3 adenosine receptor (e.g., CHO or HEK293 cells).
-
Test Compound: this compound (ADAC).
-
Forskolin (B1673556): An adenylyl cyclase activator (used to stimulate cAMP production for A3 receptor inhibition assays).
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure for A2A Receptor (Stimulation):
-
Cell Plating: Plate the A2A receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of ADAC.
-
Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the ADAC concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Procedure for A3 Receptor (Inhibition):
-
Cell Plating: Plate the A3 receptor-expressing cells in a 96-well plate.
-
Compound and Forskolin Addition: Treat the cells with varying concentrations of ADAC in the presence of a fixed concentration of forskolin (to stimulate basal cAMP levels).
-
Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ADAC concentration to determine the IC50 value.
Conclusion
The available experimental data robustly supports the classification of this compound as a highly selective A1 adenosine receptor agonist. Its binding affinity for the A2A and A3 receptors is significantly lower, suggesting that at therapeutic concentrations targeting the A1 receptor, direct activation of A2A and A3 receptor-mediated signaling pathways is unlikely to be a primary pharmacological effect. This high selectivity is a critical attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects and allows for a more precise modulation of the desired physiological response. Researchers and drug development professionals should consider this selectivity profile when designing experiments and interpreting results involving ADAC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protection against ischemic damage by this compound, a potent and selective adenosine A1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Adenosine A1 Receptor Agonist this compound Exerts a Neuroprotective Effect against the Development of Striatal Lesions and Motor Impairments in the 3-Nitropropionic Acid Model of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ADAC and Other Neuroprotective Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent ADAC (Adenosine A1 Receptor Agonist) with other prominent neuroprotective agents. This comparison is supported by available experimental data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Adenosine (B11128) Amine Congener (ADAC): An Adenosine A1 Receptor Agonist
ADAC is a selective agonist for the adenosine A1 receptor. Its neuroprotective effects are primarily attributed to the activation of this receptor, which is known to play a crucial role in reducing neuronal excitability and protecting against ischemic and excitotoxic damage. Preclinical studies have demonstrated its potential in models of Huntington's disease.
Quantitative Data Summary: ADAC in a Huntington's Disease Model
A key preclinical study evaluated the efficacy of ADAC in a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a mitochondrial toxin that causes selective striatal degeneration.
| Parameter | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Striatal Lesion Volume | 3-NP treated rats | Vehicle | - | 15.2 ± 2.1 mm³ | [1] |
| ADAC (chronic) | 50 µg/kg/day | 4.8 ± 1.5 mm³ (p < 0.01 vs. Vehicle) | [1] | ||
| Neurological Score | 3-NP treated rats | Vehicle | - | 2.8 ± 0.2 | |
| ADAC (chronic) | 50 µg/kg/day | 1.1 ± 0.3 (p < 0.01 vs. Vehicle) |
Experimental Protocol: 3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Model in Rats
The neuroprotective effects of ADAC were assessed using a well-established animal model that mimics the striatal degeneration seen in Huntington's disease.[2][3]
-
Animal Model: Male Lewis rats were used.
-
Induction of Pathology: 3-Nitropropionic acid (3-NP) was administered systemically to the rats. 3-NP is a mitochondrial toxin that inhibits succinate (B1194679) dehydrogenase, leading to energy depletion and selective death of striatal neurons.[4][5]
-
Treatment: ADAC was administered to the rats, either chronically starting before the 3-NP treatment or acutely after the induction of the lesion.
-
Assessment:
-
Histological Analysis: The extent of the striatal lesion was quantified by staining brain sections and measuring the volume of the damaged tissue.
-
Behavioral Analysis: A neurological scoring system was used to assess motor deficits, such as dystonia and gait abnormalities.
-
Signaling Pathway of ADAC
ADAC exerts its neuroprotective effects by activating the Adenosine A1 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular events aimed at reducing neuronal hyperexcitability and metabolic stress.
Comparison with Other Neuroprotective Agents
This section provides a comparative overview of ADAC with other well-known neuroprotective agents, focusing on their mechanisms of action, and available quantitative data from clinical and preclinical studies.
Edaravone (B1671096)
Edaravone is a free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).
-
Mechanism of Action: Edaravone reduces oxidative stress by scavenging free radicals, thereby protecting neurons from oxidative damage.
-
Quantitative Data (Acute Ischemic Stroke):
-
A meta-analysis of randomized controlled trials showed that edaravone treatment was associated with a significant improvement in neurological impairment (pooled RR = 1.54, 95% CI, 1.27-1.87).[6]
-
In a randomized trial, a higher proportion of patients treated with edaravone dexborneol had a favorable functional outcome (mRS 0-2) at 90 days compared to placebo (58.7% vs 52.1%), though the difference was not statistically significant in this phase II trial.[7] Another trial showed a numerically smaller median infarct volume at 1 week in the edaravone group compared to control (16.00 vs 23.49 ml).[8]
-
Citicoline (B1669096)
Citicoline is a precursor for the synthesis of phospholipids (B1166683) in neuronal membranes and is thought to have neuroprotective and neurorestorative effects.
-
Mechanism of Action: Citicoline helps to stabilize cell membranes, reduces the formation of free fatty acids, and increases the synthesis of acetylcholine.
-
Quantitative Data (Acute Ischemic Stroke):
-
A randomized controlled trial found that citicoline treatment was associated with a notable recovery in NIHSS scores at 7 days compared to controls (67.6% vs 65.8%, p=0.03).[9]
-
The same study reported that citicoline was independently associated with good functional outcomes (mRS ≤2) at 3 months (OR=1.12, 95% CI=0.58-2.18, p=0.03).[9]
-
Another trial showed a non-significant decrease in infarct volume from week 1 to week 6 in the citicoline group compared to placebo (4.2 cm³ vs 2.6 cm³).[10][11]
-
N-butylphthalide (NBP)
NBP is a compound originally isolated from the seeds of Apium graveolens (celery) and is approved in China for the treatment of ischemic stroke.
-
Mechanism of Action: NBP has multiple neuroprotective effects, including anti-inflammatory, anti-apoptotic, and antioxidant activities, as well as promoting angiogenesis and neurogenesis.
-
Quantitative Data (Acute Ischemic Stroke):
-
A randomized clinical trial (the BAST trial) showed that a significantly higher proportion of patients in the NBP group had a favorable functional outcome (mRS 0-2) at 90 days compared to the placebo group (56.7% vs 44.0%).[12][13][14]
-
A meta-analysis of 22 trials found that NBP treatment significantly increased the Barthel Index (BI) score (Mean Difference 11.08, 95% CI 9.10 to 13.05).[15]
-
Cerebrolysin (B1175343)
Cerebrolysin is a mixture of neuropeptides and amino acids derived from porcine brain tissue, which is suggested to have neurotrophic and neuroprotective properties.
-
Mechanism of Action: Cerebrolysin is thought to mimic the action of endogenous neurotrophic factors, promoting neuronal survival, differentiation, and synaptic plasticity.
-
Quantitative Data (Dementia):
-
A meta-analysis of six randomized controlled trials in patients with mild to moderate Alzheimer's disease showed that Cerebrolysin was associated with a significant improvement in global clinical impression scores.[16]
-
In patients with vascular dementia, Cerebrolysin showed a positive effect on cognitive function as measured by the ADAS-cog+ (WMD -4.01; 95% CI -5.36 to -2.66).[17] One study in Alzheimer's patients showed a mean drug-placebo difference of -3.2 points on the ADAS-cog at the study endpoint.[18]
-
Minocycline (B592863)
Minocycline is a tetracycline (B611298) antibiotic with known anti-inflammatory and neuroprotective properties.
-
Mechanism of Action: Minocycline inhibits microglial activation, apoptosis, and the production of inflammatory mediators.
-
Quantitative Data (Preclinical Neurodegeneration Model):
-
In a mouse model of neurodegeneration, minocycline treatment significantly reduced levels of inflammation markers such as GFAP and Iba1.[19] However, it did not prevent neuron loss or apoptosis in this particular model.[19] Other preclinical studies have shown it to be neuroprotective in various acute brain injury models.[20][21][22]
-
Vinpocetine (B1683063)
Vinpocetine is a synthetic derivative of an alkaloid from the periwinkle plant and is used for the treatment of cerebrovascular disorders and cognitive impairment.
-
Mechanism of Action: Vinpocetine is thought to improve cerebral blood flow, enhance glucose and oxygen utilization by the brain, and have antioxidant and anti-inflammatory effects.
-
Quantitative Data (Cognitive Impairment):
-
Preclinical studies have shown a beneficial effect of vinpocetine on memory and learning deficits in animal models.[23] However, a Cochrane review of clinical trials in dementia concluded that the evidence for a beneficial effect is inconclusive.[24] Some smaller studies in healthy volunteers have suggested improvements in memory.[25]
-
Comparative Summary of Signaling Pathways
The neuroprotective agents discussed act through diverse signaling pathways to exert their effects. A simplified representation of their primary mechanisms is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone dexborneol for ischemic stroke with sufficient recanalization after thrombectomy: a randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone dexborneol for ischemic stroke with sufficient recanalization after thrombectomy: a randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Citicoline in acute ischemic stroke: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 16. Meta-analysis: the efficacy of nootropic agent cerebrolysin in the treatment of Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nationalelfservice.net [nationalelfservice.net]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Minocycline reduces neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insufficient evidence of benefits of vinpocetine for people with dementia | Cochrane [cochrane.org]
- 25. Benefits of Vinpocetine | improve cognitive fucntions [intelectol.com]
A Comparative Guide to the A1 Receptor Selectivity of N6-cyclopentyladenosine (CPA)
This guide provides an objective comparison of N6-cyclopentyladenosine (CPA), a prominent adenosine (B11128) amine congener, and its selectivity for the A1 adenosine receptor (A1R). The data presented herein is intended for researchers, scientists, and drug development professionals to verify the compound's performance and utility as a selective A1R agonist.
N6-cyclopentyladenosine is a widely utilized research tool due to its high potency and selectivity for the A1 adenosine receptor over other subtypes (A2A, A2B, and A3). This selectivity is crucial for elucidating the specific physiological roles of the A1 receptor and for the development of targeted therapeutics. The following sections provide quantitative data from binding and functional assays, detailed experimental methodologies, and diagrams of the key signaling and experimental pathways.
Data Presentation: Binding and Functional Selectivity
The selectivity of CPA is demonstrated by its significantly lower inhibition constant (Ki) and functional potency (EC50/IC50) at the A1 receptor compared to other adenosine receptor subtypes.
Table 1: Comparative Binding Affinity of CPA at Human Adenosine Receptors
This table summarizes the binding affinity of CPA, represented by the inhibition constant (Ki), for each of the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | CPA Ki (nM) | Data Source(s) |
| A1 | 2.3 | [1][2][3][4] |
| A2A | 790 | [1][2][3][4] |
| A3 | 43 | [1][2][3][4] |
Data from rat receptors shows a similar high selectivity profile, with Ki values of 0.59 nM for A1 and 460 nM for A2A receptors.[5]
Table 2: Functional Potency of CPA and Related Analogs
This table presents the functional activity of CPA and its close, highly-selective analog, 2-chloro-N6-cyclopentyladenosine (CCPA). A1 receptor activation is typically measured by the inhibition of adenylyl cyclase (decreasing cAMP), while A2 receptor activation stimulates it.
| Compound | Assay Type | Receptor Target | Potency Value (nM) | Data Source(s) |
| CCPA | Adenylyl Cyclase Inhibition | Rat A1 | IC50 = 33 | [6] |
| CCPA | Adenylyl Cyclase Stimulation | Human A2 | EC50 = 3500 | [6] |
| CPA | Functional (Behavioral) | Mouse A1 | 0.15-2.25 µmol/kg | [7] |
| CPA | Functional (Binding) | Human A2B | EC50 = 18600 | [3] |
Based on the binding data, CPA is approximately 343-fold more selective for the A1 receptor over the A2A receptor and 18-fold more selective over the A3 receptor. The functional data further supports this pronounced A1 selectivity.
A1 Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein, Gi/o.[8][9] Activation of the A1 receptor by an agonist like CPA leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.
Caption: A1 adenosine receptor signaling pathway activated by CPA.
Experimental Protocols
The data cited in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to determine receptor selectivity.
1. Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (CPA) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of CPA for adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells recombinantly expressing a single human adenosine receptor subtype (A1, A2A, or A3).
-
A subtype-selective radioligand (e.g., [3H]CCPA for A1, [3H]ZM241385 for A2A).[10][11][12]
-
Unlabeled CPA (competitor).
-
Incubation buffer (e.g., 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In assay tubes, incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled CPA.[11]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity (representing the bound ligand) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CPA concentration. Calculate the IC50 value (the concentration of CPA that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Experimental workflow for a radioligand binding assay.
2. cAMP Functional Assay (for Gi-Coupled Receptors)
This assay measures the functional consequence of A1 receptor activation by quantifying the change in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50) of CPA in modulating A1 receptor activity.
Materials:
-
Whole cells expressing the human A1 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
CPA (test agonist).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14][15]
Procedure:
-
Cell Plating: Seed cells expressing the A1 receptor into a microplate and culture overnight.
-
Compound Addition: Add varying concentrations of CPA to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.[15][16] The inhibitory effect of the Gi-coupled A1 receptor activation by CPA will be measured as a reduction of this forskolin-stimulated cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol to release the intracellular cAMP.
-
Detection: Add the cAMP detection reagents. In a typical competitive immunoassay format, the cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.[13][14]
-
Measurement: Read the plate on a suitable plate reader. The signal generated is typically inversely proportional to the amount of cAMP in the cell lysate.
-
Data Analysis: Plot the response (e.g., normalized signal) against the logarithm of the CPA concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of CPA required to produce 50% of its maximal inhibition of forskolin-stimulated cAMP production.
Caption: Workflow for a Gi-coupled receptor cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N6-cyclopentyladenosine impairs passive avoidance retention by selective action at A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpba.info [ijpba.info]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 11. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Adenosine Amine Congener Against Established A1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adenosine (B11128) Amine Congener (AAC), a selective A1 adenosine receptor (A1AR) agonist, with the established A1AR agonists N6-cyclopentyladenosine (CPA) and 5'-N-ethylcarboxamidoadenosine (NECA). The following sections present a summary of their performance based on available experimental data, detailed experimental methodologies, and visualizations of key biological and experimental pathways.
Data Presentation: Quantitative Comparison of A1 Agonists
Table 1: Binding Affinity (Ki) of A1 Agonists at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A2A/A1) | Selectivity (A3/A1) |
| CPA | 2.3 | 790 | 18,600 | 43 | ~343 | ~19 |
| NECA | 14 | 20 | 2,400 (EC50) | 6.2 | ~1.4 | ~0.44 |
| Adenosine Amine Congener (AAC/ADAC) | Selective A1 Agonist | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Functional Potency (EC50) of A1 Agonists
| Compound | A1 EC50 (nM) | A2A EC50 (nM) | A2B EC50 (nM) | A3 EC50 (nM) |
| CPA | 19 (rat) | Data Not Available | Data Not Available | Data Not Available |
| NECA | Data Not Available | Data Not Available | 2,400 (human) | Data Not Available |
| This compound (AAC/ADAC) | Selective A1 Agonist | Data Not Available | Data Not Available | Data Not Available |
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effector proteins, including ion channels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 adenosine receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously or recombinantly expressing the A1 adenosine receptor.
-
The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a selective A1AR radioligand (e.g., [3H]-CPA or [3H]-DPCPX), and varying concentrations of the unlabeled test compound (e.g., AAC, CPA, or NECA).
-
Incubate the plate at a specific temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the potency (EC50) of an A1AR agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).
1. Cell Culture and Plating:
-
Use a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Simultaneously, treat the cells with varying concentrations of the A1AR agonist (AAC, CPA, or NECA).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.
3. Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow: Agonist Characterization
The following diagram illustrates a typical workflow for characterizing the binding and functional properties of A1 adenosine receptor agonists.
A Comparative Analysis of the Neuroprotective Efficacy of ADAC and Other Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Adenosine (B11128) Amine Congener (ADAC) against a selection of other prominent neuroprotective compounds. The following sections present a comprehensive overview of their performance based on available experimental data, detailed methodologies for key assays, and visual representations of their signaling pathways.
Comparative Efficacy Data
The neuroprotective potential of ADAC and other selected compounds has been evaluated across various in vitro and in vivo models of neurological damage. The following tables summarize the quantitative data from key neuroprotection assays.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Assay | Cell Model | Insult | Concentration | Result | Citation |
| ADAC (Adenosine A1 Receptor Agonist) | Cell Viability | SH-SY5Y | Oxygen-Glucose Deprivation | Not Specified | Increased cell viability | [1][2] |
| Edaravone | Cell Viability (MTT) | PC12 cells | Amyloid-β | 10-100 µM | Increased cell viability | |
| N-butylphthalide (NBP) | Cell Viability | Cortical Neurons | Serum Deprivation | 10 µM | Attenuated apoptosis | |
| Citicoline | Cell Viability | Motor Neurons | Glutamate | Not Specified | Protected against apoptosis | |
| Minocycline | Cell Viability | Cerebellar Granule Neurons | Nitric Oxide | Not Specified | Inhibited neurotoxicity | [3] |
| Cerebrolysin | Cell Viability | Neuronal Cultures | Glutamate | Not Specified | Increased neuronal survival |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Insult | Administration Route & Dose | Primary Outcome | Result | Citation |
| ADAC | Rat | 3-Nitropropionic Acid | Intraperitoneal | Striatal Lesion Size | Significant reduction in lesion size | [4] |
| Edaravone | Rat | Traumatic Brain Injury | Not Specified | Hippocampal Neuron Loss | Prevented neuron loss | |
| N-butylphthalide (NBP) | Mouse | Traumatic Brain Injury | Intraperitoneal (100 mg/kg) | Neuronal Apoptosis | Significantly ameliorated | |
| Citicoline | Rat | Experimental Stroke | Daily Injections (100 mg/kg) | Neurological Outcome | Significantly better outcome | |
| Minocycline | Mouse | MPTP Model of Parkinson's | Oral | Dopamine Neuron Degeneration | Prevented degeneration | [3] |
| Cerebrolysin | Rat | Acute Stroke | Not Specified | Neurological Outcome | Dose-dependently improved | |
| Nerinetide | Human (Clinical Trial) | Acute Ischemic Stroke | Intravenous | Favorable Functional Outcome (mRS 0-2) | Improved outcome in patients without alteplase |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by their interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by each compound.
ADAC (Adenosine A1 Receptor Agonist)
ADAC exerts its neuroprotective effects primarily through the activation of the adenosine A1 receptor (A1R), a G-protein coupled receptor. This activation triggers a cascade of intracellular events aimed at reducing neuronal excitability and metabolic stress.
References
Unveiling the Side Effect Profile: Adenosine Amine Congener (AAC) Versus Other Adenosine Receptor Agonists
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of novel therapeutics targeting adenosine (B11128) receptors, a critical evaluation of the side effect profile of selective agonists is paramount. This guide provides a comprehensive comparison of the side effect profile of Adenosine Amine Congener (AAC), a potent and selective A1 adenosine receptor agonist, with other well-characterized adenosine agonists. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the rational design and development of next-generation adenosine-targeted drugs.
Executive Summary
This compound (AAC) has emerged as a promising A1 adenosine receptor agonist with reports suggesting a favorable cardiovascular side effect profile compared to other non-selective and selective agonists. While direct comparative studies are limited, preclinical data indicates that traditional A1 agonists, such as N6-cyclopentyladenosine (CPA) and R-phenylisopropyladenosine (R-PIA), can induce significant dose-dependent bradycardia and hypotension. In contrast, AAC has been described as being "unhampered by cardiovascular side effects" in preclinical models of neuroprotection, suggesting a potentially wider therapeutic window. This guide delves into the available data to provide a comparative assessment of their cardiovascular and respiratory side effects.
Comparative Analysis of Side Effect Profiles
Cardiovascular Side Effects
Activation of A1 adenosine receptors in the heart is known to cause negative chronotropic (decreased heart rate) and dromotropic (decreased AV nodal conduction) effects.
| Agonist | Animal Model | Dose | Change in Heart Rate | Change in Mean Arterial Pressure (MAP) | Citation |
| AAC (ADAC) | - | - | Reported to be unhampered by cardiovascular side effects | - | [1] |
| CPA | Rat | 0.1 mg/kg (i.p.) | ↓ (Dose-dependent decrease) | ↓ (Dose-dependent decrease) | [2] |
| CPA | Rat | 0.05 - 2.0 mg/kg (i.m.) | ↓ (Strong and long-lasting bradycardia) | ↓ (Strong and long-lasting hypotension) | |
| R-PIA | Pig | 5 µg/kg | ↓ from 102 to 74 bpm | ↓ from 95 to 81 mmHg | [3] |
| R-PIA | Rabbit | 900 µg/kg (i.v.) | ↓ 22% | ↓ (not specified) | [4] |
| AMP 579 (A1/A2 Agonist) | Pig | 3 µg/kg (i.v.) + 0.3 µg/kg/min | No change | No change | [5] |
| AMP 579 (A1/A2 Agonist) | Pig | 30 µg/kg (i.v.) + 3 µg/kg/min | ↓ | ↓ | [5] |
Data presented as mean ± SEM where available. "↓" indicates a decrease.
Respiratory Side Effects
Adenosine itself can cause dyspnea and bronchoconstriction in susceptible individuals. The role of specific adenosine receptor subtypes in these effects is an area of active investigation. While specific data on the respiratory side effects of AAC is limited, the general effects of adenosine agonists are noted.
| Agonist | Effect | Species | Notes | Citation |
| Adenosine (non-selective) | Dyspnea, Bronchoconstriction (in asthmatics) | Human | Effects are generally transient. | [6] |
| A1 Agonists (general) | Modulation of respiration | Hamster | A1 receptor activation can modulate alpha-1 adrenergic effects on thermogenesis and respiration in brown adipocytes. | [7] |
Experimental Protocols
A clear understanding of the methodologies used to assess these side effects is crucial for interpreting the data and designing future studies.
Cardiovascular Safety Assessment in Conscious Animals (Telemetry)
Objective: To continuously monitor electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving animals following drug administration.
Animal Model: Beagle dogs or non-human primates are commonly used as they are considered more predictive of human cardiovascular responses.[1] Rodents can also be used for earlier screening.
Procedure:
-
Surgical Implantation: Animals are surgically implanted with a telemetry transmitter. This device typically includes a pressure-sensing catheter placed in a major artery (e.g., femoral or carotid) and ECG leads placed subcutaneously.
-
Acclimatization: Following a post-operative recovery period, animals are acclimated to the study environment to minimize stress-related cardiovascular changes.
-
Baseline Recording: Continuous baseline data for heart rate, blood pressure (systolic, diastolic, and mean), and ECG parameters (PR interval, QRS duration, QT interval) are recorded for a defined period (e.g., 24 hours) prior to drug administration.
-
Drug Administration: The test compound (e.g., AAC or other agonists) is administered via the intended clinical route (e.g., intravenous, oral). A vehicle control group is included.
-
Post-dose Monitoring: Cardiovascular parameters are continuously monitored for a specified duration (e.g., 24-48 hours) post-dosing.
-
Data Analysis: Data is typically averaged over specific time intervals. Changes from baseline are calculated and compared between treatment and control groups. The QT interval is often corrected for heart rate changes (e.g., using Bazett's or Fridericia's formula) to assess the risk of proarrhythmic effects.[8][9]
Respiratory Function Assessment in Rodents (Whole-Body Plethysmography)
Objective: To non-invasively measure respiratory parameters in conscious, unrestrained rodents.
Animal Model: Rats or mice are commonly used.
Procedure:
-
Chamber Acclimatization: The animal is placed in a sealed plethysmography chamber and allowed to acclimatize for a period to ensure stable breathing patterns.[10][11]
-
Pressure Transduction: As the animal breathes, the pressure inside the chamber changes. These pressure fluctuations are detected by a sensitive pressure transducer.
-
Signal Processing: The pressure signal is amplified, filtered, and recorded by a data acquisition system.
-
Parameter Calculation: Software is used to analyze the waveform and calculate various respiratory parameters, including:
-
Respiratory Rate (breaths/minute): The number of breaths taken per minute.
-
Tidal Volume (mL): The volume of air inhaled or exhaled in a single breath.
-
Minute Ventilation (mL/minute): The total volume of air inhaled or exhaled per minute (Respiratory Rate x Tidal Volume).
-
-
Drug Administration and Assessment: The test compound can be administered systemically (e.g., via injection) or via inhalation. Respiratory parameters are measured before and after drug administration to assess its effects.[12]
Signaling Pathways
The differential side effect profiles of adenosine receptor agonists can be partly attributed to their activation of distinct intracellular signaling cascades.
A1 Adenosine Receptor Signaling
Activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to the inhibitory G-protein, Gαi.[13][14] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15][16] The βγ subunits of the G-protein can also directly activate certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
A1 Adenosine Receptor Signaling Pathway.
A2A Adenosine Receptor Signaling
In contrast, the A2A adenosine receptor couples to the stimulatory G-protein, Gαs.[2][3] Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[17] This pathway is often associated with vasodilation.
A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for Preclinical Safety Assessment
The development of a novel adenosine agonist requires a rigorous preclinical safety assessment. The following diagram illustrates a typical workflow.
Preclinical Safety Assessment Workflow.
Conclusion
The available preclinical evidence suggests that this compound (AAC) may possess a more favorable cardiovascular side effect profile compared to other A1 adenosine receptor agonists like CPA and R-PIA. However, the lack of direct, head-to-head comparative studies with quantitative data for AAC necessitates further investigation to definitively establish its safety advantages. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to design and interpret future studies aimed at characterizing the side effect profiles of novel adenosine receptor agonists. A thorough understanding of these profiles is essential for the successful clinical translation of new therapeutic agents targeting the adenosine system.
References
- 1. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2A receptor agonist prevents cardiac remodeling and dysfunction in spontaneously hypertensive male rats after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective effects of the novel adenosine A1/A2 receptor agonist AMP 579 in a porcine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between adenosine and alpha 1-adrenergic agonists in regulation of respiration in hamster brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 10. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography [bio-protocol.org]
- 11. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Adenosine Amine Congener
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of novel chemical entities like adenosine (B11128) amine congener are paramount. Adherence to rigorous disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of adenosine amine congener, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be familiar with its properties and potential hazards. As a potent and selective adenosine A1 receptor agonist, this compound and similar nucleoside analogs warrant careful handling.[1] All personnel must be thoroughly trained on the following safety protocols.
Personal Protective Equipment (PPE): A complete PPE regimen is mandatory to prevent dermal contact, inhalation, and eye exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Lab Coat | A dedicated lab coat, preferably disposable or laundered by a specialized service. | Protects street clothes and prevents the spread of contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities of the powder or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel equipped with appropriate PPE should perform spill cleanup. The spilled material should be absorbed with an inert material, collected in a sealed container for hazardous waste disposal, and the area must be decontaminated.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[2] Segregation of waste streams is a critical first step.
1. Waste Segregation and Collection:
From the point of generation, different waste streams should be collected in separate, clearly labeled, and compatible containers.
| Waste Stream | Container Type | Labeling Requirements |
| Unused/Expired this compound (Bulk Waste) | Original vial or a securely sealed, chemically compatible container. | "Hazardous Waste: this compound" |
| Contaminated Labware (Sharps) | Puncture-resistant sharps container. | "Hazardous Waste: Sharps, this compound" |
| Contaminated Labware (Non-Sharps) | Lined, leak-proof container with a secure lid. | "Hazardous Waste: Labware, this compound" |
| Contaminated PPE | Lined, leak-proof container with a secure lid. | "Hazardous Waste: PPE, this compound" |
| Aqueous Waste Solutions | Sealable, chemically compatible container (e.g., HDPE). | "Hazardous Waste: Aqueous, this compound" |
2. Chemical Deactivation (for Aqueous Waste):
For aqueous solutions containing this compound, a chemical deactivation step can be performed by trained personnel in a designated area, such as a fume hood. This procedure is adapted from protocols for similar nitrogenous heterocyclic compounds and aims to degrade the active molecule. Note: This procedure is a general guideline and should be validated by the end-user. It must be approved by your institution's Environmental Health & Safety (EH&S) department before implementation.
-
Step 1: Acidification. Slowly add a suitable acid (e.g., hydrochloric acid) to the aqueous waste to lower the pH. This can facilitate the degradation of the amine groups.
-
Step 2: Oxidation. Carefully introduce an oxidizing agent, such as sodium hypochlorite (B82951) (bleach), to the acidified solution while stirring. The reaction should be monitored for any signs of off-gassing or excessive heat generation. Allow the reaction to proceed for a sufficient time (e.g., at least 2 hours) to ensure complete degradation.
-
Step 3: Neutralization. Slowly and carefully neutralize the solution by adding a base (e.g., sodium hydroxide) until the pH is between 6.0 and 8.0.
-
Step 4: Collection. The final neutralized solution should be collected as hazardous waste for pickup by your institution's EH&S department.
3. Final Disposal:
All categories of this compound waste (bulk, treated aqueous, contaminated materials) are to be collected by your institution's EH&S department. Do not dispose of any of these materials down the drain or in the regular trash.[3][4] EH&S will arrange for disposal at a licensed hazardous waste facility, typically via incineration.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Adenosine Signaling Pathway and Inhibition
To provide context for the research applications of this compound, the following diagram illustrates a simplified adenosine signaling pathway. This compound acts as an agonist at the A1 adenosine receptor, initiating a downstream signaling cascade.
By providing this essential safety and logistical information, we aim to be the preferred source for laboratory safety and chemical handling guidance, building deep trust with researchers, scientists, and drug development professionals. Proper disposal procedures are not just a matter of compliance but a commitment to a safe and sustainable research environment.
References
Safeguarding Research: Essential Safety and Handling Protocols for Adenosine Amine Congener
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Adenosine (B11128) Amine Congener (AAC). Adherence to these protocols is mandatory to ensure personal safety and mitigate environmental hazards. AAC is a potent and selective agonist for the A1 adenosine receptor and requires careful handling due to its biological activity and potential hazards.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment is the first line of defense when handling Adenosine Amine Congener. The following PPE is required at all times in the laboratory when this compound is being used.
Table 1: Required Personal Protective Equipment
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or full-face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). |
| Respiratory | NIOSH-approved N95 respirator or higher. |
| Body Protection | Laboratory coat. |
Engineering Controls:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound in the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Solubilization: If preparing a solution, add the solvent to the solid compound slowly and carefully within the fume hood. This compound is soluble in DMSO.[1]
-
Aspiration and Dispensing: When using solutions, use a calibrated pipette with filtered tips.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature is -20°C.[1]
Disposal Plan: Hazardous Waste Management
This compound is classified as very toxic to aquatic life with long-lasting effects and harmful if swallowed.[2] Therefore, proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, masks), disposable bench paper, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[3][4][5]
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in regular trash.[7]
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro: Adenosine A1 Receptor (A1AR) Binding Assay
This protocol is a representative example for determining the binding affinity of this compound to the A1 adenosine receptor.
Table 2: A1AR Binding Assay Parameters
| Parameter | Description |
| Cell Line | CHO-K1 cells stably expressing the human A1 adenosine receptor. |
| Radioligand | [³H]-DPCPX (a selective A1AR antagonist). |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4. |
| Incubation | 60 minutes at 25°C. |
| Non-specific Binding | Determined in the presence of a high concentration of a non-labeled A1AR ligand (e.g., 10 µM R-PIA). |
| Data Analysis | IC₅₀ values are determined by non-linear regression of competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation. |
Methodology:
-
Prepare cell membranes from the A1AR-expressing cell line.
-
In a 96-well plate, add cell membranes, [³H]-DPCPX, and varying concentrations of this compound.
-
Incubate the plate as specified in Table 2.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the binding affinity (Ki) of this compound.
In Vivo: Assessment of Neuroprotective Effects in a Rat Model of Ischemia
This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rodent model.
Table 3: In Vivo Neuroprotection Study Parameters
| Parameter | Description |
| Animal Model | Male Wistar rats.[8] |
| Ischemia Model | Transient global cerebral ischemia induced by bilateral common carotid artery occlusion. |
| Drug Administration | Intraperitoneal (IP) injection.[8] |
| Dosage | 25-300 µg/kg.[8] |
| Endpoint | Histological analysis of neuronal damage in the hippocampus, behavioral tests. |
Methodology:
-
Anesthetize the rats and induce transient global cerebral ischemia.
-
Administer this compound via IP injection at the desired dose and time point post-ischemia.
-
Allow for a survival period (e.g., 7 days).
-
Conduct behavioral tests to assess neurological function.
-
Perfuse the animals and collect brain tissue for histological analysis to quantify neuronal survival in the hippocampus.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Adenosine A1 Receptor Signaling Pathway activated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|96760-69-9|MSDS [dcchemicals.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
